Isoxanthohumol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72247-79-1 | |
| Record name | Isoxanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoxanthohumol: From Discovery to its Natural Sources and Therapeutic Potential
This guide provides a comprehensive technical overview of isoxanthohumol (IXN), a prenylflavonoid of significant interest to the scientific and drug development communities. We will delve into its discovery, explore its natural origins with a focus on Humulus lupulus (hops), detail its biosynthesis, provide validated methodologies for its extraction and analysis, and discuss its burgeoning potential in therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising natural compound.
The Genesis of a Molecule: The Discovery of Isoxanthohumol
The story of isoxanthohumol is intrinsically linked to its precursor, xanthohumol (XN). While xanthohumol was first isolated from hops and named by Power et al. in 1913, the identification of its flavanone isomer, isoxanthohumol, came later. It was the meticulous work of Verzele and his colleagues in 1957 that led to the characterization of this related substance, which they initially called "humulol"[1]. This discovery laid the groundwork for understanding the chemical diversity of prenylflavonoids in hops and their transformations.
The primary route to isoxanthohumol formation is not through direct biosynthesis in the hop plant, but rather as a product of the thermal isomerization of xanthohumol[2]. This conversion predominantly occurs during the wort boiling stage of the beer brewing process, making beer the most significant dietary source of isoxanthohumol for the general population.
Natural Provenance: Humulus lupulus as the Primary Source
Isoxanthohumol, in its precursor form as xanthohumol, originates from the female inflorescences, or "cones," of the hop plant, Humulus lupulus L., a member of the Cannabaceae family[3]. Specifically, these compounds are synthesized and accumulate in the lupulin glands, which are small, yellow, glandular trichomes found on the bracts of the hop cones.
Xanthohumol is the most abundant prenylflavonoid in hops, with its concentration varying depending on the hop cultivar, growing conditions, and harvest time. During the brewing process, a significant portion of this xanthohumol is converted to isoxanthohumol.
Biosynthesis of Xanthohumol in Humulus lupulus
The biosynthesis of xanthohumol is a specialized branch of the flavonoid pathway, involving a series of enzymatic reactions. The key steps are outlined below:
-
Chalcone Formation: The pathway begins with the formation of naringenin chalcone. This reaction is catalyzed by a lupulin gland-specific chalcone synthase, designated as CHS_H1 [4][5]. This enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.
-
Prenylation: The subsequent and crucial step is the addition of a dimethylallyl pyrophosphate (DMAPP) group to the naringenin chalcone. This prenylation is catalyzed by an aromatic prenyltransferase , specifically Humulus lupulus prenyltransferase 1 (HlPT-1) [6][7][8]. This enzyme exhibits broad substrate specificity, being able to prenylate both flavonoid and phloroglucinol precursors.
-
O-Methylation: The final step in xanthohumol biosynthesis is the methylation of the hydroxyl group at the 6'-position of the A-ring of the prenylated chalcone. This reaction is catalyzed by an O-methyltransferase (OMT1) , leading to the formation of xanthohumol[3][9].
Sources
- 1. datapdf.com [datapdf.com]
- 2. De novo biosynthesis of the hops bioactive flavonoid xanthohumol in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 6. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HlPT-1, a membrane-bound prenyltransferase responsible for the biosynthesis of bitter acids in hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxanthohumol (IXN), a prenylflavonoid found in hops (Humulus lupulus L.), has emerged as a molecule of significant interest within the scientific community due to its diverse bioactive properties.[1] This technical guide provides a comprehensive exploration of the anti-inflammatory attributes of Isoxanthohumol, delving into its molecular mechanisms of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction: The Therapeutic Potential of Isoxanthohumol in Inflammation
Chronic inflammation is a key pathological feature of a wide array of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective in drug discovery. Isoxanthohumol, a prenylated flavonoid, has demonstrated promising anti-inflammatory, antioxidant, and antiangiogenic properties.[2] It is structurally related to Xanthohumol (XN), another well-studied hop-derived compound from which it can be formed.[3] This guide will focus on the intricate cellular and molecular pathways modulated by Isoxanthohumol in the context of inflammation, providing a robust framework for its further investigation and potential therapeutic application.
Molecular Mechanisms of Action: Deconvoluting the Anti-inflammatory Pathways
Isoxanthohumol exerts its anti-inflammatory effects through the modulation of several key signaling cascades and the inhibition of pro-inflammatory enzymes. The subsequent sections will elucidate these mechanisms in detail.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the expression of a plethora of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[4] Isoxanthohumol has been shown to be a potent inhibitor of this pathway.[2]
Causality of Action: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. Isoxanthohumol interferes with this cascade, leading to the suppression of NF-κB activation.[4] Studies have shown that a 10 µM concentration of Isoxanthohumol can decrease NF-κB levels by 24% in human aortic smooth muscle cells and 42% in human umbilical vein endothelial cells (HUVECs).[2]
Caption: Isoxanthohumol's inhibition of the NF-κB signaling pathway.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including ERK1/2, JNK, and p38, are crucial transducers of extracellular signals to cellular responses, including inflammation.[5] Isoxanthohumol has been demonstrated to modulate MAPK activation.
Causality of Action: Pro-inflammatory stimuli activate a cascade of protein kinases, leading to the phosphorylation and activation of MAPKs. Activated MAPKs, in turn, phosphorylate various transcription factors and enzymes that regulate the expression of inflammatory mediators. Isoxanthohumol can reduce the activation of key MAPK members. For instance, a 10 µM treatment of IXN was found to reduce Erk activation by 52% in HUVECs and 69% in human aortic smooth muscle cells.[2]
Caption: Modulation of the MAPK signaling pathway by Isoxanthohumol.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress, which is intimately linked to inflammation. While direct evidence for Isoxanthohumol is still emerging, its precursor Xanthohumol is a known activator of this pathway.[6]
Causality of Action: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like Xanthohumol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This antioxidant response helps to mitigate the oxidative stress that fuels inflammation.
Caption: Postulated activation of the Nrf2-ARE pathway by Isoxanthohumol.
Inhibition of Pro-inflammatory Enzymes: COX-2 and iNOS
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that produce potent pro-inflammatory mediators, prostaglandins and nitric oxide (NO), respectively. The overexpression of these enzymes is a hallmark of inflammation. Xanthohumol, the precursor to Isoxanthohumol, has been shown to inhibit the activity of both COX-1 and COX-2.[3]
Causality of Action: During inflammation, the expression of COX-2 and iNOS is significantly upregulated, leading to a surge in the production of prostaglandins and nitric oxide. These molecules contribute to the cardinal signs of inflammation, such as vasodilation, increased vascular permeability, and pain. By inhibiting the activity of these enzymes, Isoxanthohumol can directly reduce the levels of these inflammatory mediators.
Experimental Protocols for Assessing Anti-inflammatory Activity
To rigorously evaluate the anti-inflammatory properties of Isoxanthohumol, a series of well-established in vitro and in vivo experimental models are employed.
In Vitro Assays
-
Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for studying inflammation.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages. A typical concentration used is 1 µg/mL.[5]
-
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Isoxanthohumol for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[7]
-
Protocol:
-
Culture RAW 264.7 cells in a 96-well plate and pre-treat with Isoxanthohumol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[8]
-
Incubate for 10 minutes at room temperature.[8]
-
Measure the absorbance at 540 nm.[8] A standard curve using sodium nitrite is used for quantification.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in a sample.[9][10]
-
Protocol (General Steps):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants (collected after treatment with Isoxanthohumol and LPS stimulation) and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate that will be converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.[11][12]
-
-
Principle: Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status (activation).[13][14]
-
Protocol:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38.
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]
-
In Vivo Models of Inflammation
-
Principle: This is a widely used and reproducible model of acute inflammation.[16][17] Carrageenan injection induces a biphasic inflammatory response characterized by edema formation.[16]
-
Protocol:
-
Administer Isoxanthohumol or a vehicle control to rodents (e.g., Wistar rats or CD-1 mice) orally or via intraperitoneal injection.[7][18]
-
After a set pre-treatment time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[19]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
-
Principle: Intraperitoneal injection of LPS induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the circulation and infiltration of inflammatory cells into various organs.[8][20]
-
Protocol:
-
Pre-treat mice with Isoxanthohumol or vehicle.[15]
-
Inject a non-lethal dose of LPS (e.g., 10 mg/kg) intraperitoneally.[21]
-
At a specified time point (e.g., 2-6 hours), collect blood via cardiac puncture to obtain serum.
-
Harvest organs such as the lungs and liver for histological analysis and measurement of inflammatory markers.
-
Measure serum levels of TNF-α and IL-6 using ELISA.
-
Assess inflammatory cell infiltration in tissue sections stained with Hematoxylin and Eosin (H&E).
-
Quantitative Data Summary
The following tables summarize the reported quantitative anti-inflammatory effects of Isoxanthohumol and its related compound, Xanthohumol.
Table 1: In Vitro Anti-inflammatory Activity of Isoxanthohumol and Xanthohumol
| Compound | Assay | Cell Line | Target | IC50 Value | Reference |
| Isoxanthohumol | AKR1B1 Inhibition | - | AKR1B1 | 0.57 µM | [1] |
| AKR1B10 Inhibition | - | AKR1B10 | 1.09 µM | [1] | |
| Xanthohumol | Nitric Oxide Production | RAW 264.7 | iNOS | >90% inhibition at 10 µg/mL | [18] |
| COX-1 Inhibition | - | COX-1 | 16-27 µM | [22] | |
| COX-2 Inhibition | - | COX-2 | 41.5 µM | [22] | |
| BACE1 Inhibition | - | BACE1 | 7.19 µM | [18] | |
| Antiproliferative | A-172, 5637, A-431, SK-MEL-3 | - | 12.3 - 15.4 µM | [16] |
Table 2: In Vivo Anti-inflammatory Activity of Xanthohumol
| Model | Animal | Treatment and Dosage | Effect | Reference |
| Oxazolone-induced dermatitis | Mouse | Topical application | Attenuation of dermatitis | [23] |
| Arthritis Pain Model | Mouse | Intraperitoneal injection | Relief of arthritis pain | |
| LPS-induced Acute Lung Injury | Mouse | Pretreatment | Weakened histopathological changes | [5] |
| Diet-induced Obesity | Mouse | Oral administration | Reduced IL-6 and MCP-1 plasma levels |
Conclusion and Future Directions
Isoxanthohumol demonstrates significant anti-inflammatory potential through its multifaceted modulation of key inflammatory pathways, including NF-κB and MAPK, and its ability to inhibit the production of pro-inflammatory mediators. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of its therapeutic efficacy.
Future research should focus on:
-
Conducting comprehensive in vivo studies to establish the optimal dosage, safety profile, and therapeutic window of Isoxanthohumol in various inflammatory disease models.
-
Elucidating the direct molecular targets of Isoxanthohumol to further refine our understanding of its mechanism of action.
-
Investigating the potential synergistic effects of Isoxanthohumol with existing anti-inflammatory drugs.
-
Exploring advanced drug delivery systems to enhance the bioavailability and targeted delivery of Isoxanthohumol.
The compelling preclinical evidence strongly supports the continued development of Isoxanthohumol as a promising candidate for the next generation of anti-inflammatory therapies.
References
-
Aishwarya S. Patil, Mayuri A. Tupe, Devendra S. Shirode. Anti-inflammatory effect of Polyherbal Formulation. Research Journal of Pharmacy and Technology. 2024; 17(6):2568-2. doi: 10.52711/0974-360X.2024.00401. [Link]
- Blanquer-Rosselló, M. M., et al. (2012). The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10. Bioorganic & Medicinal Chemistry, 20(16), 5099-5105.
-
Boster Bio. (n.d.). How to Run an ELISA Assay – Invitrogen Kit Step-by-Step Tutorial. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Dabrowski, W., et al. (2023). Xanthohumol Extract: Promising Anti-Inflammatory Treatment for Critically Ill Patients.
- eLife. (2024).
- Hirata, H., et al. (2017). Xanthohumol ameliorates lipopolysaccharide (LPS)-induced acute lung injury via induction of AMPK/GSK3β-Nrf2 signal axis. Redox Biology, 12, 67-77.
- Hu, X., et al. (2023). Xanthohumol relieves arthritis pain in mice by suppressing mitochondrial-mediated inflammation.
-
IBL. (n.d.). Human COX-2 Assay Kit. Retrieved from [Link]
- Negrão, R., et al. (2013).
- BenchChem. (2025).
- Krajnović, T., et al. (2016). Versatile antitumor potential of isoxanthohumol: Enhancement of paclitaxel activity in vivo. Pharmacological Research, 105, 62-73.
- Skiba, D. S., et al. (2021). Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo. Nutrients, 13(9), 3000.
- McNeil, B. S., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]
- Paraiso, I. L., et al. (2020). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. Molecules, 25(3), 656.
- Gerhauser, C., et al. (2002). Cancer chemopreventive activity of Xanthohumol, a major prenylated flavonoid in hops (Humulus lupulus L.). Molecular Cancer Therapeutics, 1(11), 959-969.
- Posadas, I., et al. (2004). The carrageenan-induced paw edema model in the rat. In Methods in molecular biology (Vol. 277, pp. 105-112). Humana Press.
- Luan, B., et al. (2015). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
-
ResearchGate. (n.d.). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Retrieved from [Link]
- Minas, A., et al. (2010). Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules, 15(10), 7055-7074.
- Stompor-Gorący, M., et al. (2024). Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. International Journal of Molecular Sciences, 25(20), 12217.
- Gahr, M., et al. (2010). The in vivo anti-inflammatory effect of XN using an oxazolone-induced chronic dermatitis model in mouse ear was evaluated, and the results showed that dermatitis is attenuated by XN, indicating the potential application of XN in the treatment of skin inflammation. Journal of Ethnopharmacology, 128(1), 188-193.
-
BioVendor. (2023). human interleukin-6 elisa. Retrieved from [Link]
- Gupta, M., et al. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 25(20), 4758.
- Sarika, S., et al. (2012). Anti-inflammatory effect of Polyherbal Formulation. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845-3849.
- Harikumar, K. B., et al. (2008). Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells. Blood, 112(5), 2003-2013.
- Crnkovic, J. N., et al. (2018).
-
ResearchGate. (n.d.). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitric Oxide Assay?. Retrieved from [Link]
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Methods in molecular biology (Vol. 225, pp. 115-121). Humana Press.
- Ni, Y., et al. (2020). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. Journal of Cellular and Molecular Medicine, 24(10), 5649-5661.
- StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
Sources
- 1. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxanthohumol modulates angiogenesis and inflammation via vascular endothelial growth factor receptor, tumor necrosis factor alpha and nuclear factor kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthohumol ameliorates lipopolysaccharide (LPS)-induced acute lung injury via induction of AMPK/GSK3β-Nrf2 signal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. mdpi.com [mdpi.com]
- 17. rjptonline.org [rjptonline.org]
- 18. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elifesciences.org [elifesciences.org]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Xanthohumol relieves arthritis pain in mice by suppressing mitochondrial-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies | MDPI [mdpi.com]
Isoxanthohumol: A Multifaceted Regulator of Metabolic Syndrome – A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome represents a cluster of interconnected physiological, biochemical, and metabolic abnormalities that significantly elevate the risk of developing cardiovascular disease and type 2 diabetes. The quest for novel therapeutic agents to combat this growing global health concern has led to the exploration of naturally occurring compounds. Among these, isoxanthohumol (IXN), a prenylflavonoid found in hops (Humulus lupulus L.), has emerged as a promising candidate. This technical guide provides an in-depth analysis of the current scientific understanding of isoxanthohumol's effects on metabolic syndrome, with a focus on its molecular mechanisms of action, preclinical evidence, and potential for therapeutic development. We delve into the intricate signaling pathways modulated by IXN, its impact on lipid and glucose metabolism, its anti-inflammatory properties, and its influence on the gut microbiota. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for metabolic disorders.
Introduction: The Challenge of Metabolic Syndrome and the Promise of Isoxanthohumol
Metabolic syndrome is characterized by a constellation of risk factors, including central obesity, insulin resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. The complex and multifactorial nature of this syndrome necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. Natural products, with their inherent structural diversity and multi-target capabilities, offer a rich source for the discovery of such agents.
Isoxanthohumol (IXN) is a prenylated flavonoid that is the most abundant flavonoid in beer. It is formed from the isomerization of xanthohumol during the brewing process and can also be formed in the stomach from xanthohumol due to acidic conditions[1]. While much of the initial research focused on xanthohumol, it is now understood that many of its biological effects are attributable to its conversion to IXN. This guide will focus specifically on the growing body of evidence supporting the direct role of isoxanthohumol in mitigating the key components of metabolic syndrome.
Chemistry, Bioavailability, and Metabolism of Isoxanthohumol
Isoxanthohumol is a chiral flavanone with a molecular formula of C21H22O5. Its chemical structure, characterized by a prenyl group, is crucial for its biological activity.
Bioavailability and Pharmacokinetics
The bioavailability of isoxanthohumol is considered to be relatively low and can be influenced by various factors, including the food matrix and individual differences in gut microbiota[2]. Following oral administration, IXN is absorbed and can be detected in the plasma. In the body, isoxanthohumol undergoes metabolism, primarily in the liver and intestine. A key metabolic transformation is its O-demethylation to 8-prenylnaringenin (8-PN), a potent phytoestrogen, a process mediated by both liver enzymes and the gut microbiota[3]. This conversion is a critical consideration in evaluating the overall biological effects of IXN administration.
Molecular Mechanisms of Action: A Multi-Pronged Approach to Metabolic Regulation
Isoxanthohumol exerts its beneficial effects on metabolic syndrome through the modulation of several key signaling pathways and biological processes.
Activation of AMPK/PPARα and PI3K/AKT Signaling Pathways
Recent studies have elucidated that isoxanthohumol plays a significant role in regulating lipid metabolism through the activation of two critical signaling pathways: the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor alpha (PPARα) pathway and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway[4][5][6].
-
AMPK/PPARα Pathway: AMPK acts as a central energy sensor in cells. Its activation by IXN leads to the upregulation of PPARα, a nuclear receptor that governs the expression of genes involved in fatty acid oxidation. This cascade of events ultimately promotes the breakdown of fats in the liver, thereby reducing lipid accumulation and mitigating hepatic steatosis[4][5][6].
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a crucial regulator of cell growth, survival, and metabolism. Isoxanthohumol has been shown to activate this pathway, which in turn contributes to the improvement of lipid metabolism and the reduction of oxidative stress[4][5][6].
Figure 1: Signaling pathways activated by Isoxanthohumol.
Modulation of the Farnesoid X Receptor (FXR)
While the direct binding of isoxanthohumol to the farnesoid X receptor (FXR) is not as extensively documented as that of its precursor, xanthohumol, evidence suggests that IXN influences FXR-mediated pathways. FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism[7]. Activation of FXR can lead to a reduction in triglyceride levels and may have beneficial effects on glucose metabolism[8]. The observed improvements in lipid profiles following IXN administration are consistent with the modulation of FXR activity. Further research is warranted to fully elucidate the direct interaction between isoxanthohumol and FXR and its downstream consequences in the context of metabolic syndrome.
Positive Modulation of the Gut Microbiota
A compelling aspect of isoxanthohumol's mechanism of action is its ability to reshape the gut microbiota. Studies have demonstrated that IXN administration can lead to an increase in the abundance of beneficial bacteria, most notably Akkermansia muciniphila[9]. This bacterium is known to be inversely correlated with obesity and metabolic dysfunction. An increase in A. muciniphila is associated with improved gut barrier function, reduced low-grade inflammation, and enhanced insulin sensitivity[9]. By fostering a healthier gut microbial composition, isoxanthohumol can indirectly contribute to the amelioration of metabolic syndrome.
Figure 2: Isoxanthohumol's impact on gut microbiota.
Anti-inflammatory Effects
Chronic low-grade inflammation is a hallmark of metabolic syndrome and contributes significantly to insulin resistance and cardiovascular complications. Isoxanthohumol has been shown to possess anti-inflammatory properties[10]. It can interfere with inflammatory signaling pathways such as the JAK/STAT pathway and inhibit the expression of pro-inflammatory genes[3]. By dampening the inflammatory response, IXN can help to break the vicious cycle of inflammation and metabolic dysregulation.
Preclinical Evidence: In Vivo and In Vitro Studies
The therapeutic potential of isoxanthohumol in metabolic syndrome is supported by a growing body of preclinical evidence from both animal models and cell-based assays.
In Vivo Studies in Animal Models
Studies in animal models of metabolic syndrome have consistently demonstrated the beneficial effects of isoxanthohumol. In a study using hyperlipidemic mice, administration of IXN significantly improved blood lipid profiles, attenuated hepatic steatosis, and reduced oxidative stress[4][5]. These effects were accompanied by the activation of the AMPK/PPARα and PI3K/AKT signaling pathways in the liver[4][5][6].
Another study in diet-induced obese mice showed that IXN treatment prevented weight gain, improved glucose tolerance, and reduced insulin resistance[11]. These metabolic improvements were associated with a significant increase in the abundance of Akkermansia muciniphila in the gut, highlighting the importance of the gut microbiota in mediating the effects of IXN[9].
Table 1: Summary of Key In Vivo Effects of Isoxanthohumol on Metabolic Syndrome Parameters
| Parameter | Animal Model | Key Findings | Reference |
| Lipid Profile | Hyperlipidemic Mice | ↓ Total Cholesterol, ↓ Triglycerides | [4][5] |
| Hepatic Steatosis | Hyperlipidemic Mice | Attenuated lipid accumulation in the liver | [4][5] |
| Oxidative Stress | Hyperlipidemic Mice | Reduced markers of oxidative stress | [4][5] |
| Body Weight | Diet-Induced Obese Mice | Prevented high-fat diet-induced weight gain | [11] |
| Glucose Metabolism | Diet-Induced Obese Mice | Improved glucose tolerance and insulin sensitivity | [11] |
| Gut Microbiota | Diet-Induced Obese Mice | ↑ Akkermansia muciniphila abundance | [9] |
In Vitro Studies
In vitro studies using cell culture models have provided further insights into the molecular mechanisms of isoxanthohumol. In hepatocyte cell lines, IXN has been shown to reduce lipid accumulation, likely through the activation of AMPK and the subsequent increase in fatty acid oxidation. In adipocytes, IXN has been observed to influence differentiation and lipid storage.
Experimental Protocols
To facilitate further research in this area, we provide the following exemplary experimental protocols based on published studies.
In Vivo Hyperlipidemia Mouse Model
This protocol is based on the methodology described by Yu et al. (2024)[4][5].
-
Animal Model: Male C57BL/6J mice.
-
Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (400 mg/kg) is administered to induce acute hyperlipidemia.
-
Isoxanthohumol Administration: Isoxanthohumol (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) is administered orally by gavage at a dose of 50 mg/kg body weight. A control group receives the vehicle alone.
-
Biochemical Analysis: 24 hours post-induction, blood samples are collected for the analysis of serum triglycerides, total cholesterol, and markers of liver function (ALT, AST).
-
Histological Analysis: Liver tissues are collected, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Western Blot Analysis: Liver tissue lysates are prepared for Western blot analysis to determine the protein expression levels of key signaling molecules, including phosphorylated and total AMPK, PPARα, phosphorylated and total AKT, and phosphorylated and total PI3K.
Figure 3: Workflow for in vivo hyperlipidemia mouse study.
Clinical Evidence and Future Directions
To date, there is a lack of published clinical trials specifically investigating the effects of isoxanthohumol on metabolic syndrome in humans. The existing clinical data primarily focuses on its precursor, xanthohumol[6]. While these studies provide some promise, dedicated clinical trials on isoxanthohumol are crucial to validate the preclinical findings and to establish its safety and efficacy in a human population.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials are needed to evaluate the effects of isoxanthohumol on the various components of metabolic syndrome in humans.
-
Pharmacokinetics and Bioavailability: Further studies are required to optimize the delivery and bioavailability of isoxanthohumol.
-
Direct FXR Interaction: Elucidating the precise nature of the interaction between isoxanthohumol and FXR will provide a more complete understanding of its mechanism of action.
-
Long-term Safety: Comprehensive long-term safety and toxicology studies are necessary to support the development of isoxanthohumol as a therapeutic agent.
Conclusion
Isoxanthohumol has emerged as a compelling natural compound with the potential to address the multifaceted nature of metabolic syndrome. Its ability to modulate key signaling pathways involved in lipid and glucose metabolism, its positive influence on the gut microbiota, and its anti-inflammatory properties position it as a promising candidate for further investigation and development. The preclinical evidence is robust and provides a strong rationale for advancing isoxanthohumol into clinical trials. This technical guide has synthesized the current state of knowledge on isoxanthohumol, providing a foundation for researchers and drug development professionals to build upon in the collective effort to combat the global epidemic of metabolic syndrome.
References
- Yu, J., et al. (2024). Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice. Journal of Agricultural and Food Chemistry.
- Indigo Biosciences. (n.d.). Activation of farnesoid-X-receptor (FXR) by bioactive lipids.
- Yu, J., et al. (2024). Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice.
- Nikolic, D., et al. (2005). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. Journal of Mass Spectrometry.
- Million Marker. (n.d.).
- GoldBio. (n.d.). Isoxanthohumol.
- Fukizawa, S., et al. (2023). Isoxanthohumol improves obesity and glucose metabolism via inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice. Molecular Metabolism.
- Gomez-Zorita, S., et al. (2024). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. MDPI.
- Possemiers, S., et al. (2006). The Prenylflavonoid Isoxanthohumol from Hops (Humulus lupulus L.) Is Activated into the Potent Phytoestrogen 8-Prenylnaringenin In Vitro and in the Human Intestine. The Journal of Nutrition.
- Miranda, C. L., et al. (2016). Xanthohumol improves dysfunctional glucose and lipid metabolism in diet-induced obese C57BL/6J mice. Archives of Biochemistry and Biophysics.
- Possemiers, S., et al. (2006). The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine. PubMed.
- Paraiso, I. L., et al. (2021). Xanthohumol ameliorates Diet-Induced Liver Dysfunction via Farnesoid X Receptor-Dependent and Independent Signaling. Frontiers in Pharmacology.
- Żołnierczyk, A. K., et al. (2015).
- Gao, W. Y., et al. (2024). Xanthohumol, a prenylated chalcone, regulates lipid metabolism by modulating the LXRα/RXR-ANGPTL3-LPL axis in hepatic cell lines and high-fat diet-fed zebrafish models.
- Villalva, M., et al. (2018). Highly isoxanthohumol enriched hop extract obtained by pressurized hot water extraction (PHWE). Chemical and functional characterization.
- Żołnierczyk, A. K., & Anioł, M. (2015). Isoxanthohumol--Biologically active hop flavonoid. Fitoterapia.
- ClinicalTrials.gov. (2018). Effects of Xanthohumol on Metabolic Syndrome Progression.
- Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health!. Phytochemistry.
- Rickert, A. M., et al. (2016). The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10. Molecular and Cellular Endocrinology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Activation Promotes Hepatic Amino Acid Catabolism and Ammonium Clearance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Xanthohumol on Metabolic Syndrome Progression | Clinical Research Trial Listing [centerwatch.com]
- 7. Xanthohumol ameliorates Diet-Induced Liver Dysfunction via Farnesoid X Receptor-Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Isoxanthohumol improves obesity and glucose metabolism via inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Xanthohumol improves dysfunctional glucose and lipid metabolism in diet-induced obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Isoxanthohumol with Gut Microbiota
Abstract
Isoxanthohumol (IX), a prenylflavonoid predominantly found in hops (Humulus lupulus L.) and beer, is a pro-phytoestrogen whose bioactivity is profoundly dependent on metabolic activation by the gut microbiota. This technical guide provides a comprehensive overview of the critical interaction between IX and intestinal bacteria, focusing on the molecular transformation, key microbial species involved, and the potent biological activities of its primary metabolite, 8-prenylnaringenin (8-PN). We detail validated experimental protocols for in vitro and in vivo studies, present analytical methodologies for quantification, and illustrate the key signaling pathways modulated by 8-PN. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of microbially-activated phytochemicals.
Introduction: The Latent Potential of Isoxanthohumol
Phytochemicals are a cornerstone of drug discovery and nutritional science, yet their therapeutic efficacy is often dictated by their bioavailability and metabolic fate within the host. Isoxanthohumol (IX) serves as a compelling case study in this paradigm. While present in consumer products like beer, IX itself exhibits modest biological activity.[1] Its true potential is unlocked within the anaerobic environment of the human colon.
The gut microbiota, a complex ecosystem of trillions of microorganisms, possesses a vast enzymatic repertoire that host physiology lacks.[2] Specific intestinal bacteria can metabolize IX into 8-prenylnaringenin (8-PN), a compound recognized as one of the most potent phytoestrogens known.[3][4] This biotransformation is not universal among individuals, leading to significant variability in 8-PN exposure even with identical IX intake.[4] Understanding the nuances of this microbial interaction is therefore paramount to harnessing the therapeutic potential of IX for applications ranging from hormone replacement therapy to oncology.[1][5]
This guide will dissect this interaction, providing the foundational knowledge and practical methodologies required to investigate and leverage the microbial activation of isoxanthohumol.
Microbial Metabolism: The O-Demethylation Pathway
The conversion of IX to 8-PN is a specific biochemical reaction: O-demethylation, where a methyl group is cleaved from the flavonoid backbone.[6] This seemingly minor alteration dramatically increases the molecule's affinity for estrogen receptors (ERs), thereby potentiating its biological effects.[3]
Key Microbial Converters
Extensive research has identified specific anaerobic bacteria capable of performing this critical O-demethylation. The primary actor identified is Eubacterium limosum.[6][7] This species utilizes the Wood-Ljungdahl pathway for the demethylation of various phenolic compounds, including IX.[7] While other species like Eubacterium ramulus have been studied for their metabolism of related hop flavonoids, E. limosum is the most well-documented converter of IX to 8-PN.[8][9] The efficiency of this conversion can be remarkably high, with select strains achieving up to 90% transformation in vitro.[6] The presence and abundance of these specific bacteria in an individual's gut microbiome are the determining factors in their ability to produce 8-PN from dietary IX.
The Biochemical Transformation
The metabolic activation is a single-step enzymatic process. The methoxy group on the A-ring of the isoxanthohumol molecule is targeted by bacterial methyltransferase enzymes, releasing the methyl group and leaving a hydroxyl group in its place, forming 8-prenylnaringenin.
Caption: Microbial O-demethylation of Isoxanthohumol (IX) to 8-Prenylnaringenin (8-PN).
Methodologies for Studying IX-Microbiota Interactions
Investigating the bioconversion of IX requires robust and validated experimental models. The choice between in vitro and in vivo systems depends on the specific research question, balancing controlled mechanistic inquiry with systemic physiological relevance.
In Vitro Fecal Fermentation Model
This model is ideal for confirming the metabolic potential of a specific microbial community (e.g., from a human donor), identifying active bacterial species, and quantifying conversion kinetics in a controlled environment.[10][11]
Protocol: Batch Fecal Fermentation of Isoxanthohumol
Objective: To quantify the conversion of IX to 8-PN by a human fecal microbiota inoculum.
Materials:
-
Fresh fecal sample from a healthy, antibiotic-free donor.
-
Anaerobic chamber or workstation (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Sterile, anaerobic Phosphate-Buffered Saline (PBS).
-
Basal fermentation medium (e.g., M-GAM or similar, pre-reduced).
-
Isoxanthohumol (IX) stock solution (e.g., in DMSO).
-
8-Prenylnaringenin (8-PN) analytical standard.
-
Sterile serum bottles or anaerobic tubes with butyl rubber stoppers.
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[12][13]
Procedure:
-
Inoculum Preparation (Strict Anaerobic Conditions): a. Within 2 hours of collection, transfer the fresh fecal sample into the anaerobic chamber. b. Homogenize 1 part feces with 9 parts anaerobic PBS to create a 10% (w/v) fecal slurry. c. Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
Experimental Setup: a. Dispense 9 mL of pre-reduced basal fermentation medium into sterile anaerobic tubes. b. Spike the medium with IX stock solution to a final concentration of 10-50 µM. Include a vehicle control (DMSO only). c. Inoculate each tube with 1 mL of the 10% fecal slurry (final inoculum: 1% w/v). d. Seal the tubes tightly with butyl rubber stoppers and aluminum crimps.
-
Incubation: a. Incubate the tubes at 37°C with gentle shaking for 48 hours. b. Collect time-point samples (e.g., T=0, 12, 24, 48h) by aseptically withdrawing aliquots through the stopper with a sterile syringe.
-
Sample Processing & Analysis: a. Immediately stop the reaction in the collected aliquots by adding an equal volume of ice-cold methanol or acetonitrile to precipitate proteins and bacteria. b. Centrifuge at >10,000 x g for 10 minutes to pellet debris. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. d. Analyze the samples via a validated HPLC-DAD method to quantify the concentrations of IX and 8-PN, using pure standards for calibration.[14][15]
Causality and Validation: The inclusion of a T=0 time point and a vehicle control is critical. The T=0 sample validates the initial concentration of IX and confirms the absence of 8-PN at the start. The vehicle control ensures that any observed changes are due to the presence of IX and not the solvent or incubation conditions. Comparing results from different donor inocula directly demonstrates the inter-individual variability in metabolic capacity.[4]
In Vivo Rodent Model
Animal models are essential for understanding the pharmacokinetics, systemic exposure, and physiological effects of microbially-generated 8-PN following oral administration of IX.[16] Sprague-Dawley rats are a commonly used model for this purpose.[16]
Protocol: Oral Gavage Study of Isoxanthohumol in Rats
Objective: To measure the systemic appearance of 8-PN and its conjugates after oral administration of IX.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
Isoxanthohumol (IX) suspension (e.g., in 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Metabolic cages for separate collection of urine and feces.
-
Blood collection supplies (e.g., heparinized tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Acclimation: Acclimate rats to individual metabolic cages for at least 3 days prior to the study.
-
Dosing: a. Fast the animals overnight (water ad libitum). b. Administer a single oral dose of IX (e.g., 100 mg/kg body weight) via gavage.[16] A control group should receive the vehicle only.
-
Sample Collection: a. Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48h). Process to obtain plasma. b. Collect urine and feces at defined intervals (e.g., 0-12h, 12-24h, 24-48h).
-
Sample Processing & Analysis: a. Plasma and urine samples may require enzymatic hydrolysis (using β-glucuronidase/sulfatase) to measure total aglycone (free + conjugated) concentrations of IX and 8-PN. b. Extract the analytes from the biological matrices using liquid-liquid extraction or solid-phase extraction. c. Quantify IX and 8-PN concentrations using a validated LC-MS/MS method, which provides the necessary sensitivity and selectivity for complex biological samples.
Causality and Validation: This experimental design allows for the direct measurement of the prodrug (IX) and the microbially-activated metabolite (8-PN) in circulation.[16] The multiple peaks often observed in the pharmacokinetic profile of both compounds suggest enterohepatic recycling, a process where metabolites excreted in bile are deconjugated by gut bacteria in the intestine and reabsorbed.[16] Comparing results in conventional versus germ-free or antibiotic-treated rodents can definitively prove the essential role of the microbiota in 8-PN formation.
Biological Activity & Signaling Pathways of 8-Prenylnaringenin
The O-demethylation of IX to 8-PN is biologically significant because 8-PN is a potent agonist for estrogen receptors (ERα and ERβ).[3] This activity underpins its potential therapeutic applications, particularly in conditions related to estrogen deficiency.[5][17]
Estrogen Receptor (ER) Signaling
8-PN mimics the action of endogenous 17β-estradiol. Upon entering a target cell, it binds to ERs located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. The 8-PN-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a wide range of physiological responses, from alleviating menopausal symptoms to influencing the proliferation of hormone-dependent cancer cells.[3][18]
Caption: 8-PN binds to estrogen receptors, leading to gene transcription modulation.
Quantitative Data Summary
The following table summarizes key quantitative data from representative studies, highlighting the variability in conversion and the doses used in experimental models.
| Parameter | Organism/Model | Dose/Concentration | Result | Reference |
| IX to 8-PN Conversion | In vitro fecal fermentation (high converter) | 10 µM IX | ~80% conversion after 48h | [4] |
| IX to 8-PN Conversion | Eubacterium limosum (selected strain) | Not specified | Up to 90% conversion efficiency | [6] |
| Oral Bioavailability (IX) | Sprague-Dawley Rat | 100 mg/kg (oral) | ~4-5% | [16] |
| Human Daily Dose (IX) | Clinical Trial | 5.59 mg/day for 4 days | Urinary 8-PN excretion correlated with in vitro fecal conversion potential | [4] |
| Estrogenic Potency | In vitro Reporter Assay | N/A | 8-PN is one of the most potent known phytoestrogens | [3] |
Conclusion and Future Directions
The interaction between isoxanthohumol and the gut microbiota is a clear and potent example of how dietary compounds are transformed into more bioactive molecules. The O-demethylation of IX by specific bacteria like Eubacterium limosum produces 8-PN, a phytoestrogen with significant therapeutic potential. The high degree of inter-individual variability in this metabolic process underscores the importance of personalized nutrition and stratified approaches in clinical studies.
Future research should focus on:
-
Expanding the census of IX-metabolizing bacteria: Identifying other key species and the genetic determinants of their metabolic capacity.
-
Developing synbiotic approaches: Combining IX (prebiotic) with specific 8-PN-producing probiotic strains to ensure reliable conversion.
-
Long-term clinical trials: Evaluating the safety and efficacy of IX supplementation for conditions like menopausal symptom relief, osteoporosis prevention, and as an adjunct in cancer therapy, while stratifying participants based on their microbiome's conversion capacity.
By continuing to unravel the complexities of this host-microbe-diet interaction, the scientific community can fully exploit the latent potential of isoxanthohumol for human health.
References
-
Stevens, J. F., & Page, J. E. (2004). Reductive metabolism of xanthohumol and 8-prenylnaringenin by the intestinal bacterium Eubacterium ramulus. Journal of Agricultural and Food Chemistry, 52(11), 3435-3442. [Link]
-
Miranda, C. L., Stevens, J. F., Helmrich, A., Henderson, M. C., & Buhler, D. R. (2000). Reductive Metabolism of Xanthohumol and 8-Prenylnaringenin by the Intestinal Bacterium Eubacterium ramulus. Molecular Nutrition & Food Research. [Link]
-
Venema, K., & van den Abbeele, P. (2023). In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls. FEMS Microbiology Reviews, 47(3), fuad023. [Link]
-
Possemiers, S., Heyerick, A., Robbens, V., De Keukeleire, D., & Verstraete, W. (2005). Activation of Proestrogens from Hops (Humulus lupulus L.) by Intestinal Microbiota; Conversion of Isoxanthohumol into 8-Prenylnaringenin. Journal of Agricultural and Food Chemistry, 53(16), 6281–6288. [Link]
-
Rocchetti, G., et al. (2022). Polyphenols—Gut Microbiota Interrelationship: A Transition to a New Generation of Prebiotics. Nutrients, 14(1), 159. [Link]
-
Lee, S. Y., et al. (2026). Gut microbiota-derived isoxanthohumol metabolite, 8-prenylnaringenin, mitigates endothelial dysfunction in Angiotensin II-induced hypertension through G protein-coupled estrogen receptor-mediated eNOS activation. ResearchGate. [Link]
-
Johnson, J. J., et al. (2015). Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat. Molecular Nutrition & Food Research, 59(11), 2169-2177. [Link]
-
Aichinger, G., et al. (2018). The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells. Frontiers in Pharmacology, 9, 1035. [Link]
-
Vanhoecke, B., et al. (2020). Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum. AMB Express, 10(1), 79. [Link]
-
Li, Y., et al. (2024). Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice. Food Science & Nutrition. [Link]
-
Shahi, S. K., et al. (2020). Beyond Metabolism: The Complex Interplay Between Dietary Phytoestrogens, Gut Bacteria, and Cells of Nervous and Immune Systems. Frontiers in Neurology, 11, 173. [Link]
-
Koirala, P., et al. (2020). The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? International Journal of Molecular Sciences, 21(10), 3583. [Link]
-
Bolca, S., et al. (2007). The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine. The Journal of Nutrition, 137(10), 2247-2253. [Link]
-
Carbia, C., et al. (2024). In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States. Nutrients, 16(8), 1159. [Link]
-
Dhooghe, L., et al. (2012). Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards. Journal of AOAC International, 95(1), 124-131. [Link]
-
Carbia, C., et al. (2024). In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States. MDPI. [Link]
-
Jiang, Y., et al. (2022). Gut microbiota has the potential to improve health of menopausal women by regulating estrogen. Frontiers in Microbiology, 13, 988464. [Link]
-
Fernández-Gómez, B., et al. (2022). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. Antioxidants, 11(11), 2253. [Link]
-
Nikolic, D., et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. Journal of Chromatography B, 962, 103-111. [Link]
-
Vanhoecke, B., et al. (2020). Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum. ResearchGate. [Link]
-
Nikolic, D., et al. (2005). Metabolism of 8-prenylnaringenin, a potent phytoestrogen from hops (Humulus lupulus), by human liver microsomes. Drug Metabolism and Disposition, 33(7), 978-985. [Link]
-
GMFH Editing Team. (2023). In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons. Gut Microbiota for Health. [Link]
-
Shin, J., et al. (2019). Genome Engineering of Eubacterium limosum Using Expanded Genetic Tools and the CRISPR-Cas9 System. ACS Synthetic Biology, 8(10), 2344-2353. [Link]
-
Sosvorova, L., et al. (2018). Phytoestrogens and the Intestinal Microbiome. Physiological Research, 67(Suppl. 3), S401-S408. [Link]
-
Hu, L., et al. (2005). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. Drug Metabolism and Disposition, 33(7), 915-923. [Link]
-
Lee, Y. M., et al. (2022). Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice. International Journal of Molecular Sciences, 23(13), 7247. [Link]
-
Baker, J. M., et al. (2023). From Gut to Hormones: Unraveling the Role of Gut Microbiota in (Phyto)Estrogen Modulation in Health and Disease. ResearchGate. [Link]
-
Poirier, A., et al. (2022). Genome Sequence of Eubacterium limosum B2 and Evolution for Growth on a Mineral Medium with Methanol and CO2 as Sole Carbon Sources. International Journal of Molecular Sciences, 23(17), 9993. [Link]
-
Inui, T., et al. (2018). Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets, and hops by HPLC with chiral columns. Journal of the Institute of Brewing, 124(3), 224-229. [Link]
-
Fernández-Gómez, B., et al. (2022). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. ResearchGate. [Link]
-
Rettenmaier, C., et al. (2021). Molecular understanding of Eubacterium limosum chemostat methanol metabolism. Sustainable Energy & Fuels, 5(13), 3349-3361. [Link]
-
Krofta, K., et al. (2021). Preparation of Hop Estrogen-Active Material for Production of Food Supplements. Foods, 10(10), 2393. [Link]
-
Vanhoecke, B., et al. (2020). Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum. AMB Express, 10(1), 79. [Link]
-
Caring Sunshine. (n.d.). Relationship: Estrogen and 8-Prenylnaringenin. Caring Sunshine. [Link]
-
Taylor & Francis Online. (n.d.). 8-Prenylnaringenin – Knowledge and References. Taylor & Francis Online. [Link]
-
Farhat, E. K., et al. (2023). Functional biotransformation of phytoestrogens by gut microbiota with impact on cancer treatment. The Journal of Nutritional Biochemistry, 118, 109368. [Link]
-
Coldham, N. G., & Sauer, M. J. (2001). Identification, quantitation and biological activity of phytoestrogens in a dietary supplement for breast enhancement. Food and Chemical Toxicology, 39(11), 1211-1224. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. Frontiers | Gut microbiota has the potential to improve health of menopausal women by regulating estrogen [frontiersin.org]
- 3. Frontiers | The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells [frontiersin.org]
- 4. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive metabolism of xanthohumol and 8-prenylnaringenin by the intestinal bacterium Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Metabolism of Xanthohumol and 8-Prenylnaringenin by the Intestinal Bacterium Eubacterium ramulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyphenols—Gut Microbiota Interrelationship: A Transition to a New Generation of Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spontaneous and Enzymatic Conversion of Xanthohumol to Isoxanthohumol
Executive Summary
This technical guide addresses the critical stability and metabolic challenges associated with Xanthohumol (XN) , the principal prenylated chalcone of Humulus lupulus (hops).[1][2] For drug development professionals, XN represents a high-potential therapeutic candidate (metabolic syndrome, oncology) plagued by a specific instability: its conversion to Isoxanthohumol (IX) .
This conversion is not merely a degradation pathway; it is a bioactivation event. While XN exhibits chemopreventive properties, its flavanone isomer (IX) is the direct precursor to 8-Prenylnaringenin (8-PN) , the most potent known phytoestrogen. Controlling the XN
Part 1: Molecular Mechanics of Isomerization
The Chalcone-Flavanone Shift
The conversion of XN to IX is an intramolecular Michael addition-type cyclization. XN exists as an open-chain chalcone. Under specific thermodynamic conditions, the phenolic hydroxyl group at the C2' position attacks the
-
Thermodynamics: The reaction is reversible. However, in aqueous solutions at neutral to alkaline pH, the equilibrium strongly favors the flavanone (IX).
-
Stereochemistry: The spontaneous cyclization is non-stereoselective, yielding a racemic mixture of (2S)- and (2R)-Isoxanthohumol.
-
Key Structural Change: Loss of the
-unsaturated double bond results in a hypsochromic shift in UV absorption (from ~370 nm for XN to ~290 nm for IX), a critical feature for analytical detection.
Visualization of the Reaction Pathway
Figure 1: Mechanistic pathway of Xanthohumol isomerization and subsequent bioactivation.[1][3][4][5] The conversion to IX is the rate-limiting step for the formation of estrogenic metabolites.
Part 2: Spontaneous vs. Enzymatic Drivers
Understanding where and why this conversion happens is essential for stabilizing formulations and predicting in vivo behavior.
Spontaneous Physicochemical Conversion
This is the primary mode of conversion during extraction, brewing, and formulation storage.
| Parameter | Impact on XN | Mechanistic Insight |
| Temperature | High Impact | Conversion follows first-order kinetics. Boiling (100°C) during wort production converts ~20-30% of XN to IX. |
| pH | Critical | Acidic (pH < 4): XN is relatively stable. Neutral (pH 7): Slow conversion. Alkaline (pH > 8): Rapid cyclization. |
| Solvent | Moderate | High ethanol concentrations (>50% v/v) inhibit cyclization, likely by stabilizing the chalcone form or altering solvation shells. |
| Serum (FCS) | High (In Vitro) | In cell culture, Fetal Calf Serum (FCS) acts as a "sink," binding XN and catalyzing degradation/isomerization, leading to false negatives in potency assays. |
Enzymatic and Microbiome Transformation
While human enzymes do not directly isomerize XN to IX, the gut microbiome plays a definitive role.
-
The Actor: Eubacterium limosum and Eubacterium ramulus (resident gut anaerobes).
-
The Process: These bacteria possess O-demethylase activity.[4][6] However, they prefer the flavanone scaffold. Consequently, XN is often spontaneously converted to IX in the distal intestine (due to pH shift), and then the bacteria demethylate IX to form 8-Prenylnaringenin (8-PN) .
-
Clinical Relevance: Inter-individual variability in Eubacterium colonization dictates whether a patient is a "producer" of the potent estrogen 8-PN after taking XN.
Part 3: Experimental Protocols
As a self-validating system, your analytical workflow must separate the chalcone (XN) from the flavanone (IX) to quantify degradation.
Validated HPLC-DAD Separation Protocol
Objective: Quantify XN purity and IX impurity levels in drug substance or biological matrices.
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v)[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v)[7]
-
Column: C18 Reverse Phase (e.g., Kinetex or Zorbax), 5µm, 150 x 4.6mm.
Gradient Profile:
-
0-5 min: 45% B (Isocratic hold to stabilize baseline)
-
5-20 min: 45%
95% B (Linear gradient) -
20-25 min: 95% B (Wash)
-
25-30 min: 45% B (Re-equilibration)
Detection Settings (Critical):
-
Channel 1 (370 nm): Specific for Xanthohumol (Chalcone).[1][3][8]
-
Channel 2 (290 nm): Specific for Isoxanthohumol (Flavanone).
-
Note: Quantifying IX at 370 nm will result in massive underestimation due to low molar absorptivity at that wavelength.
In Vitro Stability Assay (Simulation)
To determine if your formulation will survive the GI tract:
-
Simulated Gastric Fluid (SGF): Dissolve XN in SGF (pH 1.2) containing pepsin. Incubate at 37°C for 2 hours.
-
Expected Result: Minimal conversion (<5%).[9]
-
-
Simulated Intestinal Fluid (SIF): Transfer to SIF (pH 6.8 - 7.4) containing pancreatin. Incubate at 37°C for 4 hours.
-
Expected Result: Significant conversion to IX (10-30% depending on formulation protection).
-
Part 4: Biological Fate & Signaling
The pharmacological divergence between XN and IX is profound. XN targets metabolic pathways; IX targets nuclear receptors.
Figure 2: Pharmacokinetic fate of Xanthohumol. Note the bifurcation in the intestine where pH-driven isomerization creates the substrate for microbial conversion to estrogenic 8-PN.
Data Summary: Pharmacological Profiles
| Compound | Primary Mechanism | Estrogenic Potency (Relative to 17 | Stability Risk |
| Xanthohumol (XN) | AMPK Activator, NF- | Negligible (< 1/10,000) | High (Isomerizes to IX) |
| Isoxanthohumol (IX) | Weak Aromatase Inhibitor | Weak (Precursor) | Stable Flavanone |
| 8-Prenylnaringenin | ER | Very High (1/10 to 1/100) | Metabolically Stable |
References
-
Stevens, J. F., et al. (1999).[8][10] Chemistry and biology of hop flavonoids. Journal of the American Society of Brewing Chemists. Link
-
Possemiers, S., et al. (2005).[5] Eubacterium limosum activates isoxanthohumol from hops (Humulus lupulus L.) into the potent phytoestrogen 8-prenylnaringenin in vitro and in rat intestine.[6][11] Journal of Nutrition.[6][11] Link
-
Nikolic, D., et al. (2005).[3][5][8] Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops, by human liver microsomes. Journal of Mass Spectrometry. Link
-
Motyl, M., et al. (2012).[12] Pitfalls in cell culture work with xanthohumol.[2][10][12] Pharmazie.[10][12] Link
-
Yang, J. Y., et al. (2007).[1] Effect of xanthohumol and isoxanthohumol on 3T3-L1 cell apoptosis and adipogenesis.[1] Apoptosis.[1] Link
Sources
- 1. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery [mdpi.com]
- 2. Pitfalls in cell culture work with xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthohumol Requires the Intestinal Microbiota to Improve Glucose Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pitfalls in cell culture work with xanthohumol: Ingenta Connect [ingentaconnect.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for Isoxanthohumol in Mouse Models
Preamble: The Scientific Rationale for Investigating Isoxanthohumol (IXN)
Isoxanthohumol (IXN) is a prenylflavonoid derived from the hops plant (Humulus lupulus L.), where it is formed from its precursor, Xanthohumol, during the brewing process.[1][2] While its presence in beer is a common dietary source, the therapeutic potential of purified IXN is a subject of intense research.[1] Its biological activities are pleiotropic, with preclinical data demonstrating anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1][3][4][5]
A critical aspect of IXN's pharmacology is its biotransformation. In the liver and intestine, IXN can be O-demethylated by gut microflora and cytochrome P450 enzymes to form 8-prenylnaringenin (8-PN), one of the most potent known phytoestrogens.[5][6][7] This conversion is a pivotal consideration in experimental design, as the observed in vivo effects may be attributable to IXN, its metabolite 8-PN, or a combination of both.[5][7]
This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies using IXN in mouse models. It moves beyond mere procedural steps to elucidate the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and translatable.
Pharmacokinetics and Bioavailability: The Foundation of Effective Dosing
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of IXN is paramount to designing a rational dosing strategy. Flavonoids, as a class, often exhibit low systemic bioavailability.[3] However, studies in rodents have provided key insights into IXN's behavior in vivo.
Key Pharmacokinetic Parameters
After oral administration in mice, IXN is rapidly absorbed, reaching maximum plasma concentration (Cmax) in approximately 30 minutes.[3][5] It distributes widely, with the highest concentrations found in the liver, followed by the kidney, thymus, spleen, lung, and brain.[3][5] This hepatic tropism is significant, aligning with its observed effects on lipid metabolism.[4]
| Parameter | Value (Mouse, Oral Gavage) | Source |
| Time to Cmax (Tmax) | ~0.5 hours | [3][5] |
| Cmax (at 50 mg/kg dose) | 3.95 ± 0.81 µmol/L | [3][5] |
| Primary Site of Accumulation | Liver | [3][5] |
| Primary Route of Excretion | Feces | [2][3] |
Rationale for Dose Selection
Based on published literature, effective doses in mice typically range from 30 to 50 mg/kg body weight (BW) administered daily via oral gavage.[3][5]
-
Causality : This dosage range is substantiated by pharmacokinetic studies showing it achieves biologically relevant plasma and tissue concentrations without signs of acute toxicity in standard models.[2][3][5] For instance, a 30 mg/kg/day dose for 14 days was well-tolerated and sufficient to study tissue distribution.[3] In studies of hyperlipidemia, both low and high doses demonstrated efficacy, with a clear dose-dependent effect observed.[4] It is crucial to convert these animal doses to a Human Equivalent Dose (HED) based on body surface area for translational context, which for 30-50 mg/kg in mice corresponds to approximately 2.4-4.1 mg/kg in humans.[5]
Mouse Model Selection: Aligning the Model with the Scientific Question
The choice of mouse model is dictated by the specific hypothesis being tested. IXN has shown promise in several therapeutic areas, each with corresponding well-validated models.
Metabolic Syndrome and Hyperlipidemia
-
Recommended Model : High-Fat Diet (HFD)-induced obese C57BL/6J mice.[8][9][10] This model recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.[9]
-
Alternative Acute Model : Triton WR-1339-induced hyperlipidemia. This model is useful for rapid screening of anti-hyperlipidemic effects, as a single intraperitoneal injection of Triton WR-1339 causes a significant increase in serum triglycerides and cholesterol.[4]
-
Scientific Rationale : IXN has been shown to exert a potent anti-obesity effect, improve hepatic lipid metabolism, and suppress insulin resistance in HFD-fed mice.[4][5][11] The mechanism is linked to the activation of AMPK/PPARα and PI3K/AKT signaling pathways, which regulate lipid metabolism and oxidative stress.[4] Furthermore, IXN's effects on the gut microbiome, particularly the enrichment of Akkermansia muciniphila, are implicated in its metabolic benefits.[8][11]
Oncology
-
Recommended Model : Xenograft models using human cancer cell lines in immunodeficient mice (e.g., Nude, SCID). For example, breast cancer (MCF-7), prostate cancer (DU145), or colon cancer (HT-29) cells can be subcutaneously injected.[1][12]
-
Scientific Rationale : IXN exhibits antiproliferative activity against a range of cancer cell lines in vitro.[1] In vivo studies with the parent compound, Xanthohumol, have shown suppression of tumor growth.[12] The proposed mechanisms include the disruption of oncogenic signaling pathways like JAK/STAT and the reduction of transforming growth factor-β (TGF-β) expression.[1][13]
Neuroprotection
-
Recommended Model : APP/PS1 transgenic mice for Alzheimer's disease research.[14][15] For ischemic stroke, a middle cerebral artery occlusion (MCAO) model in rats or mice can be used.[16]
-
Scientific Rationale : The related compound Xanthohumol has demonstrated neuroprotective effects in APP/PS1 mice by mitigating neuronal excitotoxicity and enhancing mitochondrial function.[14][15] Given the structural similarity and metabolic relationship, investigating IXN in these models is a logical extension. Flavonoids are generally studied for their ability to reduce oxidative stress and neuroinflammation, key pathologies in neurodegenerative diseases.[17]
Experimental Design and Workflow
A well-structured experimental plan is the cornerstone of a successful in vivo study. The following workflow provides a self-validating system to ensure data integrity.
Caption: General experimental workflow for an in vivo IXN study in mice.
Detailed Protocols
Protocol: Preparation and Administration of IXN Formulation
Principle: IXN is a hydrophobic compound, requiring a suitable vehicle for effective oral administration. This protocol ensures the preparation of a stable, homogenous suspension for consistent dosing.
Materials:
-
Isoxanthohumol (IXN) powder (>95% purity)
-
Vehicle: Corn oil or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Microcentrifuge tubes
-
Sonicator (bath or probe)
-
Vortex mixer
-
Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
-
1 mL syringes
Procedure:
-
Calculate Required Amount: Determine the total amount of IXN needed for the entire study based on the number of animals, dose, and study duration. Example: (10 mice) x (30 mg/kg) x (0.025 kg/mouse ) x (28 days) = 210 mg. Prepare a 10-20% excess.
-
Vehicle Preparation: If using 0.5% CMC, dissolve 0.5 g of CMC in 100 mL of sterile water. Stir overnight at 4°C to ensure complete dissolution.
-
IXN Suspension:
-
Weigh the required amount of IXN powder into a sterile tube.
-
Add a small amount of the vehicle (e.g., corn oil or 0.5% CMC) to create a paste.
-
Gradually add the remaining vehicle to reach the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex vigorously for 2-3 minutes.
-
-
Homogenization: Sonicate the suspension until it is uniform and free of visible clumps. A bath sonicator is preferred to minimize heating. Keep the suspension on ice during sonication if using a probe.
-
Storage & Handling: Prepare the formulation fresh daily if possible. If stored, keep at 4°C, protected from light, for no more than 3-5 days. Crucially, vortex the suspension vigorously immediately before drawing each dose to ensure homogeneity.
-
Administration (Oral Gavage):
-
Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Gently insert the needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly dispense the liquid from the syringe.
-
Monitor the animal for any signs of distress post-administration.
-
For detailed gavage technique, refer to established institutional guidelines or resources like Virginia Tech's SOP.[18]
-
Protocol: Serum and Tissue Collection for Analysis
Principle: Proper collection and processing of biological samples at the study terminus are critical for preserving the integrity of biomarkers for downstream analysis.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Cardiac puncture syringes and needles
-
Serum separator tubes (SST)
-
EDTA-coated tubes (for plasma)
-
Sterile surgical tools
-
Phosphate-buffered saline (PBS), ice-cold
-
10% Neutral Buffered Formalin (NBF)
-
Cryovials, pre-labeled
-
Liquid nitrogen or dry ice
Procedure:
-
Fasting: Fast animals for 4-6 hours prior to sacrifice to normalize metabolic parameters. Ensure water is available.
-
Anesthesia: Anesthetize the mouse according to your IACUC-approved protocol. Confirm a deep plane of anesthesia via a toe pinch reflex test.
-
Blood Collection:
-
Position the animal on its back.
-
Perform a terminal cardiac puncture to collect whole blood.
-
Dispense blood into an SST tube for serum or an EDTA tube for plasma.
-
For serum, allow blood to clot at room temperature for 30 min, then centrifuge at 2,000 x g for 15 min at 4°C.
-
For plasma, centrifuge the EDTA tube immediately at 2,000 x g for 15 min at 4°C.
-
Aliquot the supernatant (serum or plasma) into cryovials and store at -80°C.
-
-
Tissue Perfusion (Optional but Recommended for IHC/IF):
-
Make a thoracic incision to expose the heart.
-
Nick the right atrium and slowly perfuse the animal through the left ventricle with ice-cold PBS until the liver and other organs are cleared of blood.
-
-
Tissue Harvesting:
-
Dissect the liver, epididymal white adipose tissue (eWAT), brain, and other target organs.
-
Rinse tissues in ice-cold PBS.
-
For histology , place a small section of each organ into a cassette and submerge in 10% NBF for 24-48 hours.
-
For molecular analysis (Western/qPCR) , snap-freeze tissue samples in liquid nitrogen and store at -80°C.
-
For fecal analysis , collect fresh fecal pellets from the colon and snap-freeze for microbiome or metabolomic analysis.[8]
-
Endpoint Analysis and Mechanistic Insights
The choice of endpoints should directly address the study's hypothesis. For a metabolic study, the focus will be on lipid metabolism and inflammation, underpinned by analysis of key signaling pathways.
Key Signaling Pathways Modulated by IXN
IXN has been shown to significantly modulate pathways central to metabolic health.[4]
Caption: IXN activates the AMPK/PPARα signaling pathway to promote lipid oxidation.
Caption: IXN upregulates the PI3K/AKT pathway, contributing to cellular stress mitigation.
Recommended Biomarkers and Assays
This table summarizes key endpoints for a study on metabolic syndrome.
| Category | Biomarker/Assay | Rationale & Causality | Source |
| Biochemistry | Serum Triglycerides (TG), Total Cholesterol (TC) | Direct measure of dyslipidemia. IXN is expected to lower these levels. | [4] |
| Serum ALT, AST | Markers of liver health. Important to monitor for potential hepatotoxicity, especially in challenged models. | [19] | |
| Serum Glucose, Insulin | To assess insulin resistance and improvements in glucose metabolism. | [5][11] | |
| Histopathology | H&E Staining (Liver) | To assess overall liver morphology, inflammation, and cell damage. | [4] |
| Oil Red O Staining (Liver) | Specifically stains neutral lipids to visualize and quantify hepatic steatosis (fatty liver). | [4] | |
| Molecular Biology | Western Blot (Liver) | To quantify protein expression of p-AMPK, PPARα, p-PI3K, and p-AKT to confirm pathway activation. | [4] |
| Oxidative Stress | Hepatic SOD activity, MDA content | To measure the antioxidant effect of IXN. SOD is an antioxidant enzyme; MDA is a marker of lipid peroxidation. | [4] |
| Microbiome | 16S rRNA gene sequencing (Feces) | To assess changes in gut microbial composition, particularly the abundance of Akkermansia. | [8][11] |
Trustworthiness and Potential Pitfalls
-
Vehicle Controls are Essential : The vehicle itself should have no biological effect. A vehicle-only control group is mandatory to isolate the effects of IXN.
-
IXN Purity and Stability : Use high-purity IXN (>95%) and verify its stability in the chosen vehicle over the intended period of use.
-
Hepatotoxicity Consideration : While generally safe, one study showed that in an LPS-sensitized mouse model (a model for idiosyncratic drug-induced liver injury), IXN could exacerbate liver inflammation and increase liver enzymes.[19] This highlights the importance of context and suggests monitoring liver enzymes (ALT, AST) is a prudent measure, especially in models with an underlying inflammatory challenge.
-
Metabolite Activity : Remember that the observed effects could be due to the potent phytoestrogen 8-PN.[7] Consider measuring both IXN and 8-PN levels in plasma and tissues to correlate exposure with outcomes. Urinary IXN can also serve as a specific biomarker for consumption and uptake.[20][21]
By integrating these principles of pharmacokinetics, targeted model selection, and robust analytical methods, researchers can design powerful in vivo experiments that will yield clear, interpretable, and impactful data on the therapeutic potential of Isoxanthohumol.
References
-
Kondo, K., et al. (2023). Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents. Food Science & Nutrition. Available at: [Link]
-
Nikolic, D., et al. (2005). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. ResearchGate. Available at: [Link]
-
Wu, M., et al. (2024). Xanthohumol Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study. MDPI. Available at: [Link]
-
Dahiya, D., et al. (2021). Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. MDPI. Available at: [Link]
-
Fukizawa, S., et al. (2020). Isoxanthohumol, a hop-derived flavonoid, alters the metabolomics profile of mouse feces. PLOS ONE. Available at: [Link]
-
Ullah, H., et al. (2022). In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach. PMC - PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2024). Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice. Food and Chemical Toxicology. Available at: [Link]
-
Deng, X., et al. (2022). Isoxanthohumol, a component of Sophora flavescens, promotes the activation of the NLRP3 inflammasome and induces idiosyncratic hepatotoxicity. Journal of Ethnopharmacology. Available at: [Link]
-
Fernández-García, C., et al. (2024). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. MDPI. Available at: [Link]
-
Possemiers, S., et al. (2006). The Prenylflavonoid Isoxanthohumol from Hops (Humulus lupulus L.) Is Activated into the Potent Phytoestrogen 8-Prenylnaringenin In Vitro and in the Human Intestine. The Journal of Nutrition. Available at: [Link]
-
Żołnierczyk, A. K., et al. (2015). Isoxanthohumol--Biologically active hop flavonoid. Fitoterapia. Available at: [Link]
-
Kondo, K., et al. (2023). Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents. National Institutes of Health. Available at: [Link]
-
Paraiso, I. L., et al. (2022). Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. MDPI. Available at: [Link]
-
Yamashita, M., et al. (2020). Anti-obesity effect of a hop-derived prenylflavonoid isoxanthohumol in a high-fat diet-induced obese mouse model. Bioscience of Microbiota, Food and Health. Available at: [Link]
-
Schwarz, T., et al. (2018). The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells. Frontiers in Pharmacology. Available at: [Link]
-
Guardia, T., et al. (2001). Comparative study of flavonoids in experimental models of inflammation. Il Farmaco. Available at: [Link]
-
Wu, M., et al. (2024). Xanthohumol Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study. PubMed. Available at: [Link]
-
Yamashita, M., et al. (2022). Isoxanthohumol improves obesity and glucose metabolism via inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice. Scientific Reports. Available at: [Link]
-
Virginia Tech. (2017). SOP: Mouse Oral Gavage. Virginia Tech Office of the University Veterinarian. Available at: [Link]
-
Quifer-Rada, P., et al. (2014). Urinary Isoxanthohumol Is a Specific and Accurate Biomarker of Beer Consumption. The Journal of Nutrition. Available at: [Link]
-
Scuto, M., et al. (2022). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI. Available at: [Link]
-
Quifer-Rada, P., et al. (2014). Urinary Isoxanthohumol Is a Specific and Accurate Biomarker of Beer Consumption. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2020). Neuroprotective Effects of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus), in Ischemic Stroke of Rats. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoxanthohumol, a hop-derived flavonoid, alters the metabolomics profile of mouse feces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-obesity effect of a hop-derived prenylflavonoid isoxanthohumol in a high-fat diet-induced obese mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxanthohumol improves obesity and glucose metabolism via inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Xanthohumol Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study [mdpi.com]
- 15. Xanthohumol Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action | MDPI [mdpi.com]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. Isoxanthohumol, a component of Sophora flavescens, promotes the activation of the NLRP3 inflammasome and induces idiosyncratic hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Urinary isoxanthohumol is a specific and accurate biomarker of beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: The Use of Isoxanthohumol as a Standard in Phytochemical Analysis
Abstract
Isoxanthohumol (IXN) is a principal prenylflavonoid found in hops (Humulus lupulus L.) and beer, arising from the isomerization of xanthohumol during the brewing process.[1][2] With growing interest in its pharmacological properties, including anti-cancer and phytoestrogenic activities, the need for accurate and reproducible quantification in various matrices is paramount.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Isoxanthohumol as an analytical standard. It details protocols for standard preparation, quantification in complex matrices like hops via High-Performance Liquid Chromatography with UV detection (HPLC-UV), and trace-level analysis in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to ensure robust and reliable results.
Introduction to Isoxanthohumol
Isoxanthohumol is a flavanone distinguished by a prenyl group, which contributes to its significant biological activity.[3] It is a metabolic precursor to 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known.[3][5][6][7] The conversion of IXN to 8-PN can occur via the gut microbiota or hepatic enzymes, making the quantification of the parent compound critical for pharmacokinetic and toxicological studies.[4][5][8] Given its therapeutic potential, establishing validated analytical methods using a well-characterized standard is a foundational requirement for any research or drug development program.
Physicochemical Properties and Standard Handling
Accurate analysis begins with a pure, well-characterized reference standard. Certified Reference Materials (CRMs) for Isoxanthohumol are commercially available and should be used whenever possible to ensure traceability and accuracy.
Table 1: Physicochemical Properties of Isoxanthohumol
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₂O₅ | [3][6] |
| Molar Mass | 354.40 g/mol | [3][6] |
| CAS Number | 521-48-2 | [3] |
| Appearance | Pale yellow solid | N/A |
| UV λmax (in Methanol) | ~286-290 nm | [9][10] |
| Storage Conditions | Store desiccated at 4°C, protected from light | [2][3] |
Protocol 1: Preparation of Standard Stock and Working Solutions
Rationale: Proper preparation and storage of standard solutions are critical for generating a reliable calibration curve. Methanol is a common solvent due to its ability to readily dissolve IXN and its compatibility with reversed-phase HPLC.[2][9] Acidification is sometimes used to improve the stability and peak shape of phenolic compounds.[11]
Materials:
-
Isoxanthohumol Certified Reference Material (CRM) (≥98% purity)[9]
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Sonicator
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of Isoxanthohumol CRM into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add ~7 mL of HPLC-grade methanol.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[11]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inversion.
-
Calculate the precise concentration based on the actual weight.
-
Transfer to an amber glass vial and store at 4°C.[2][3] This solution is typically stable for several weeks.
-
-
Working Solutions (e.g., 0.1 - 20 µg/mL):
-
Prepare a series of working standards by performing serial dilutions of the stock solution using HPLC-grade methanol or the initial mobile phase composition.[2]
-
For example, to prepare a 10 µg/mL intermediate standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with methanol.
-
These solutions should be prepared fresh daily or weekly, depending on stability assessments.
-
Application: Quantification in Hops by HPLC-UV
This section provides a validated method for quantifying IXN in dried hop cones, a common raw material. The method employs a simple and robust extraction followed by reversed-phase HPLC analysis.
Workflow for IXN Quantification in Hops
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. goldbio.com [goldbio.com]
- 4. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxanthohumol - Wikipedia [en.wikipedia.org]
- 7. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 11. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Enhancing Isoxanthohumol Synthesis Yield
Welcome to the technical support center dedicated to the synthesis of Isoxanthohumol (IX), a prenylflavonoid of significant interest to the pharmaceutical and nutraceutical industries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of Isoxanthohumol, with a primary focus on maximizing yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Isoxanthohumol from its precursor, Xanthohumol (XN). The primary method for this conversion is the intramolecular cyclization of Xanthohumol, which can be achieved through thermal, acid-catalyzed, or base-catalyzed isomerization.
Q1: My Isoxanthohumol yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common challenge in Isoxanthohumol synthesis. The root cause often lies in suboptimal reaction conditions or the purity of the starting material. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Material (Xanthohumol): The primary source of Xanthohumol is extraction from hops (Humulus lupulus L.). The purity of the extracted Xanthohumol is critical. Impurities can interfere with the isomerization reaction, leading to the formation of byproducts and a lower yield of Isoxanthohumol.
-
Reaction Conditions: The isomerization of Xanthohumol to Isoxanthohumol is highly sensitive to temperature, pH, and the choice of catalyst.
-
Thermal Isomerization: While heating is a straightforward method, excessive temperatures can lead to the degradation of both Xanthohumol and Isoxanthohumol.[3] The conversion of Xanthohumol to Isoxanthohumol is a known occurrence during the wort boiling process in brewing.[3][4][5]
-
Recommendation: Optimize the reaction temperature and time. Start with a moderate temperature (e.g., 80-100°C) and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to determine the point of maximum Isoxanthohumol concentration before significant degradation occurs.
-
-
Acid-Catalyzed Isomerization: Acidic conditions promote the cyclization of Xanthohumol.[3][6][7] However, strong acids or prolonged reaction times can lead to the formation of undesired side products. The proposed mechanism involves the protonation of the carbonyl group, facilitating the intramolecular attack of the hydroxyl group.[8]
-
Recommendation: Use a mild acid catalyst such as trifluoroacetic acid (TFA) at controlled concentrations and temperatures.[4] Experiment with different Lewis acids like zinc chloride (ZnCl2) which can also catalyze the reaction.[9] Monitor the reaction closely to prevent the formation of byproducts.
-
-
Base-Catalyzed Isomerization: Alkaline conditions can also effectively induce the isomerization of Xanthohumol.[6][7] The mechanism in a high pH aqueous solution involves the cyclization of the Xanthohumol ion, followed by stabilization through the addition of a proton from a water molecule.[9][10]
-
Recommendation: Use a mild base and carefully control the pH. Overly basic conditions can lead to degradation. Monitor the reaction progress to optimize the reaction time and prevent yield loss.
-
-
Q2: I am observing significant amounts of unreacted Xanthohumol in my final product. How can I drive the reaction to completion?
Incomplete conversion is a common issue that directly impacts the final yield. Here are some strategies to enhance the conversion rate:
-
Increase Reaction Time: The isomerization reaction may require more time to reach completion.
-
Recommendation: Extend the reaction time and take aliquots at regular intervals to monitor the disappearance of Xanthohumol and the formation of Isoxanthohumol by HPLC. This will help you determine the optimal reaction duration without promoting the degradation of the product.
-
-
Optimize Catalyst Concentration: The concentration of the acid or base catalyst plays a crucial role in the reaction kinetics.
-
Recommendation: Perform small-scale optimization experiments with varying catalyst concentrations to find the sweet spot that maximizes the conversion rate without introducing significant side reactions.
-
-
Solvent Selection: The choice of solvent can influence the solubility of Xanthohumol and the efficiency of the isomerization.
-
Recommendation: While the isomerization is often carried out in aqueous or alcoholic solutions, exploring different solvent systems could improve the reaction efficiency. A study on the boiling conditions for the conversion of Xanthohumol showed that a higher concentration of ethanol in the heating solvent resulted in a decreased conversion ratio.[6][11]
-
Q3: My purified Isoxanthohumol shows impurities in the NMR/LC-MS analysis. What are these impurities and how can I remove them?
The presence of impurities can compromise the quality and biological activity of the final product. Common impurities include unreacted Xanthohumol, degradation products, and side-reaction products.
-
Identification of Impurities:
-
Unreacted Xanthohumol: Easily identifiable by comparing the HPLC retention time and mass spectrum with a Xanthohumol standard.
-
Side-Reaction Products: Acid-catalyzed reactions can sometimes lead to the formation of other cyclized or rearranged products.[4]
-
Degradation Products: High temperatures or harsh pH conditions can cause the breakdown of the flavonoid structure.
-
-
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.[12][13]
-
Protocol:
-
Solvent Selection: Experiment with different solvents to find one in which Isoxanthohumol is soluble at high temperatures but sparingly soluble at low temperatures. Methanol is a good starting point.[2]
-
Dissolution: Dissolve the impure Isoxanthohumol in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool down slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
-
-
Chromatography: For challenging separations, chromatographic techniques are highly effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for Isoxanthohumol synthesis and how is it obtained?
The primary starting material for Isoxanthohumol synthesis is Xanthohumol.[15] Xanthohumol is a prenylated chalcone that is abundantly found in the female inflorescences of the hop plant (Humulus lupulus L.).[16] It is typically obtained through extraction from hops. Common extraction methods include solvent extraction with acetone or methanol, and more advanced techniques like supercritical CO2 extraction.[2][17] The purity of the extracted Xanthohumol is a critical factor for achieving a high yield of Isoxanthohumol.
Q2: What is the underlying chemical reaction for the synthesis of Isoxanthohumol from Xanthohumol?
The synthesis of Isoxanthohumol from Xanthohumol is an intramolecular cyclization reaction, specifically an isomerization.[18][19] This reaction involves the cyclization of the chalcone structure of Xanthohumol to form the flavanone structure of Isoxanthohumol. This transformation can be induced by heat, acidic conditions, or basic conditions.[3][6][7]
Q3: What analytical techniques are essential for monitoring the synthesis of Isoxanthohumol?
High-Performance Liquid Chromatography (HPLC) is the most crucial analytical technique for monitoring the progress of the reaction and assessing the purity of the final product.[11][20] An HPLC method with a suitable column (e.g., C18) and a gradient elution program can effectively separate Xanthohumol, Isoxanthohumol, and potential byproducts.[6] For structural confirmation of the product and identification of any unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[4][21]
Q4: Are there any safety precautions I should take during the synthesis of Isoxanthohumol?
Yes, standard laboratory safety precautions should always be followed. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves.
-
Working in a well-ventilated fume hood, especially when using volatile organic solvents or strong acids/bases.
-
Handling all chemicals with care and referring to their Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Being cautious when heating solvents, as many are flammable.
Part 3: Key Experimental Protocols and Data
Protocol 1: General Procedure for Acid-Catalyzed Isomerization of Xanthohumol
This protocol provides a general guideline. Optimization of specific parameters may be required depending on the scale and desired purity.
-
Dissolution: Dissolve a known quantity of high-purity Xanthohumol in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add a catalytic amount of a mild acid (e.g., trifluoroacetic acid). The optimal concentration should be determined through small-scale trials.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60°C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC.
-
Work-up: Once the reaction is complete (maximum conversion of Xanthohumol), neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
Data Presentation: Factors Affecting Isomerization
| Parameter | Condition | Effect on Yield/Conversion | Reference |
| Temperature | High temperatures | Can lead to degradation of flavonoids | [3] |
| pH | Acidic (low pH) | Promotes cyclization of Xanthohumol | [3][6][7] |
| pH | Alkaline (high pH) | Promotes isomerization of Xanthohumol | [6][7] |
| pH | pH 5 | Minimum conversion observed in boiling medium | [6][11] |
| Solvent | >50% Ethanol in heating solvent | Decreased conversion ratio | [6][11] |
Part 4: Visualizing the Synthesis
Reaction Pathway: Isomerization of Xanthohumol to Isoxanthohumol
Caption: Isomerization of Xanthohumol to Isoxanthohumol.
Experimental Workflow for Isoxanthohumol Synthesis and Purification
Caption: General workflow for Isoxanthohumol synthesis.
References
- Kamiński, D. M., Arczewska, M., & Gagoś, M. (2017). A kinetic study of xanthohumol cyclization to isoxanthohumol – A role of water. Journal of Molecular Liquids, 248, 1034-1041.
- Wand, A., & Wessjohann, L. A. (2006).
- Magalhães, P. J., Carvalho, D. O., Cruz, J. M., & Barros, A. A. (2009). Fundamentals and Health Benefits of Xanthohumol, a Natural Product Derived from Hops and Beer.
-
Shimadzu Corporation. (n.d.). High Speed Analysis of Xanthohumol in Beer. Retrieved from [Link]
- Stevens, J. F., Taylor, A. W., & Deinzer, M. L. (1999). Fate of xanthohumol and related prenylflavonoids from hops to beer. Journal of agricultural and food chemistry, 47(6), 2421–2428.
- Jakubowski, M., & Stompor, M. (2018).
- Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health!. Phytochemistry, 65(10), 1317–1330.
- Nikolic, D., Li, Y., Chadwick, L. R., & van Breemen, R. B. (2005). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. Journal of mass spectrometry, 40(2), 289–299.
- Moriya, H., Tsuchiya, Y., & Kishimoto, T. (2018). Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns.
- CN103922905A - Method for separating xanthohumol from hops. (2014). Google Patents.
- Khupse, R. S., & Erhardt, P. W. (2007). Total synthesis of xanthohumol.
- WO2009026206A1 - Method for synthesizing xanthohumol. (2009). Google Patents.
- US9556097B2 - Process for the preparation of xanthohumol. (2017). Google Patents.
-
Wikipedia contributors. (2023, December 29). Hops. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Magalhães, P. J., Carvalho, D. O., Cruz, J. M., Guido, L. F., & Barros, A. A. (2007). Analysis of xanthohumol and isoxanthohumol in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. Journal of agricultural and food chemistry, 55(20), 7995–8001.
-
Wikipedia contributors. (2023, July 14). Isoxanthohumol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Possemiers, S., Heyerick, A., Robbens, J., De Keukeleire, D., & Verstraete, W. (2006). The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine. The Journal of nutrition, 136(7), 1862–1867.
- Żuk, N., Pasieczna-Patkowska, S., & Flieger, J. (2022). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with Xanthohumol Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Molecules (Basel, Switzerland), 27(19), 6599.
- Jakubowski, M., & Stompor, M. (2018). Proposed mechanism of cyclisation of xanthohumol (1) to 1″,2″-dihydroxanthohumol K (4) and 1″,2″-dihydroxanthohumol C (3) by TFA. [Diagram]. In Synthesis and Antiproliferative Activity of Minor Hops Prenylflavonoids and New Insights on Prenyl Group Cyclization.
- Rodrigues, N., Paiva, J., & Mafalda, S. (2019). Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC. Foods, 8(11), 570.
- Liu, Y., & Yang, Y. (2012). Preparative isolation and purification of Xanthohumol from Hops (Humulus lupulus L.) by high-speed counter-current chromatography. Food Chemistry, 135(2), 644-647.
- Nikolic, D., Li, Y., Chadwick, L. R., Grubjesic, S., & van Breemen, R. B. (2005). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. Journal of mass spectrometry : JMS, 40(2), 289–299.
- Leonida, M. D. (2016). Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules, 21(7), 889.
- Borges, F. (2014). Synthesis and Purification of Xanthohumol C from Xanthohumol Hop Extract. FEUP Master's Thesis.
- Moir, M., & Moriya, H. (2018). Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Stompor, M., & Żołnierczyk, A. K. (2024). Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences, 25(6), 3369.
- Al-Harrasi, A., Ali, L., Hussain, J., & Csuk, R. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Molecules, 28(11), 4337.
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103922905A - Method for separating xanthohumol from hops - Google Patents [patents.google.com]
- 3. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of Minor Hops Prenylflavonoids and New Insights on Prenyl Group Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2009026206A1 - Method for synthesizing xanthohumol - Google Patents [patents.google.com]
- 11. Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 15. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification of Spent Hop Cone (Humulus lupulus L.) Extract with Xanthohumol Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US9556097B2 - Process for the preparation of xanthohumol - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoxanthohumol (IXN) Vehicle Selection for Murine Studies
Welcome to the technical support guide for Isoxanthohumol (IXN) administration in mice. As a prenylflavonoid derived from hops (Humulus lupulus L.), IXN presents significant therapeutic potential, with demonstrated anti-cancer and anti-inflammatory properties.[1][2] However, its lipophilic nature and poor aqueous solubility pose a significant challenge for achieving consistent and effective in vivo delivery.
This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of selecting and preparing an appropriate administration vehicle. We will address common questions, troubleshoot formulation issues, and provide validated protocols to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) about Vehicle Selection
This section addresses the foundational questions researchers encounter when beginning in vivo studies with Isoxanthohumol.
Q1: What are the primary challenges in formulating Isoxanthohumol for mice?
A1: The core challenge is IXN's hydrophobicity. It is practically insoluble in water and saline, making direct aqueous administration impossible.[3] Vendor-supplied data indicates solubility in organic solvents like DMSO, acetone, and chloroform, which are often unsuitable for direct in vivo use at high concentrations.[4] Therefore, the primary goal is to create a formulation that either solubilizes IXN or maintains it as a stable, homogenous suspension to ensure accurate and reproducible dosing.
Q2: What is the recommended vehicle for oral gavage of IXN?
A2: For oral gavage, a suspension in an oil-based vehicle is a robust and widely accepted method for hydrophobic compounds.[5]
-
Recommended Vehicle: Corn oil or sesame oil.
-
Causality: IXN's lipophilic nature makes it compatible with oil suspensions. This method facilitates absorption through the gastrointestinal tract and can leverage lymphatic transport, potentially reducing first-pass metabolism.[6] Studies successfully administering IXN to mice via oral gavage have established its rapid absorption, with a maximum plasma concentration reached within 30 minutes.[7][8]
Q3: Can I use a co-solvent system like DMSO/PEG400/Saline for oral gavage?
A3: While possible, it's often more complex than necessary for oral administration. Co-solvent systems (e.g., combinations of DMSO, PEG400, Tween 80, and saline) are typically employed to achieve solubilization for parenteral routes.[5][9] For oral gavage, ensuring the compound stays in suspension within a simple, inert vehicle like corn oil is often sufficient and introduces fewer confounding variables.[5]
Q4: What is the best vehicle for intraperitoneal (IP) injection of IXN?
A4: IP injection of IXN requires a vehicle that can safely solubilize the compound. Injecting oil-based suspensions intraperitoneally is strongly discouraged as it can lead to sterile peritonitis, inflammation, and erratic absorption, compromising both animal welfare and data quality.
-
Recommended Vehicle: A cyclodextrin-based aqueous solution.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent solubilizing agents for lipophilic molecules.[10] Specifically, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the aqueous solubility of a related chalcone over 650-fold, enabling successful IP administration and detection in serum and brain tissue.[3] This approach forms an inclusion complex, effectively creating a water-soluble formulation suitable for injection.
Q5: My IXN won't dissolve in anything but pure DMSO. Can I inject a DMSO solution?
A5: Injecting a solution of 100% DMSO is highly toxic and will cause severe local tissue necrosis and systemic toxicity.[11] For IP injections, the final concentration of DMSO should be kept as low as possible, ideally below 10%, and absolutely no higher than 25% in the final injection volume, which is then diluted with other vehicles like PEG or saline.[12][13] Even at lower concentrations, DMSO can have pharmacological effects and induce neurotoxicity, which could confound experimental results.[11] Therefore, a cyclodextrin-based vehicle is a safer and more effective alternative for IP administration.[3][9]
Part 2: Troubleshooting Guide for Common Formulation Issues
| Problem | Potential Cause | Recommended Solution & Protocol |
| Precipitation in Vehicle | The compound is "crashing out" of a co-solvent solution upon addition of the final aqueous component (e.g., saline). | This is a common issue when a drug is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer where it is insoluble. Solution: Prepare the formulation by first mixing the co-solvents (e.g., DMSO and PEG 400) together. Separately, dissolve the IXN in the DMSO portion. Then, slowly add the PEG 400 to the IXN/DMSO mixture while vortexing. Finally, add the saline or PBS dropwise while continuously vortexing to maintain stability. |
| Inconsistent Results/Poor Bioavailability | The IXN suspension is not homogenous, leading to inaccurate dosing. For oral gavage, particle size may be too large for efficient absorption. | Solution 1 (Homogeneity): Ensure the suspension is vigorously vortexed immediately before drawing each dose into the syringe. The use of a small magnetic stir bar in the stock tube can help maintain a uniform suspension during dosing of a cohort.Solution 2 (Enhance Bioavailability): Consider formulating a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like the GI tract).[14][15] This approach can significantly enhance the solubility and bioavailability of flavonoids.[16][17] |
| Toxicity/Adverse Events in Mice | The vehicle itself may be causing toxicity, especially with IP injections or high concentrations of co-solvents. | Solution 1 (Vehicle Control): Always include a vehicle-only control group in your study. This is critical to differentiate between vehicle-induced effects and compound-specific effects.[11]Solution 2 (Route & Vehicle Re-evaluation): For IP injections showing signs of irritation (e.g., peritonitis, abdominal guarding), the vehicle is the likely culprit. Switch to a more biocompatible formulation like HP-β-CD.[3] Studies have shown that vehicles like PEG-400 and Propylene Glycol can induce neuromotor deficits after IP injection.[11] For oral studies, ensure the gavage volume does not exceed recommended limits (typically 10 mL/kg) to prevent aspiration or distress.[18][19] |
Part 3: Protocols and Data
Experimental Protocols
Protocol 1: Preparation of Corn Oil Suspension (Oral Gavage)
This protocol is suitable for administering IXN at doses reported in the literature, such as 30-180 mg/kg.[8][20]
-
Calculate Required Mass: Determine the total mass of IXN needed for your entire study group, including a 10-20% overage to account for transfer losses.
-
Weigh IXN: Accurately weigh the IXN powder and place it in a sterile glass vial.
-
Add Vehicle: Add the required volume of sterile corn oil to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Homogenize: Mix thoroughly using a high-speed vortexer for 5-10 minutes. For larger volumes or to ensure particle size reduction, sonication in a bath sonicator can be beneficial.
-
Pre-Dosing Check: Before administration, visually inspect the suspension for uniformity. It should appear as a consistent, milky mixture.
-
Administration: Vigorously vortex the suspension for at least 30 seconds immediately before drawing up each individual dose to ensure the animal receives the correct amount of compound. Use an appropriately sized gavage needle (e.g., 20-22 G for adult mice).[18][19][21]
Protocol 2: Preparation of HP-β-CD Solution (IP Injection)
This protocol leverages the solubilizing power of cyclodextrins to create a clear solution suitable for parenteral administration.[3]
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, pyrogen-free water or saline. Gentle warming (to ~40-50°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Weigh IXN: Weigh the required amount of IXN into a sterile vial.
-
Complexation: Add a small amount of the HP-β-CD solution to the IXN powder to create a paste. Then, slowly add the remaining HP-β-CD solution while continuously vortexing or stirring.
-
Ensure Solubilization: The mixture should be stirred (e.g., on a magnetic stir plate) at room temperature for several hours (or overnight) until the solution is completely clear. This indicates the formation of the IXN-cyclodextrin inclusion complex.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Administer using a sterile syringe and an appropriate needle size (e.g., 25-27 G) into the lower right quadrant of the mouse's abdomen.[22]
Data Presentation
Table 1: Comparison of Common Vehicle Formulations for Isoxanthohumol
| Vehicle Formulation | Route of Admin. | Max IXN Conc. (Approx.) | Pros | Cons & Considerations |
| Corn/Sesame Oil | Oral Gavage | 5-20 mg/mL | Simple to prepare, physiologically well-tolerated, good for lipophilic compounds.[5] | Suspension requires vigorous mixing for dose accuracy; not suitable for parenteral routes. |
| 0.5% CMC in Water | Oral Gavage | < 5 mg/mL | Aqueous-based, generally inert. | May not suspend highly hydrophobic IXN effectively; requires careful stability testing. |
| 40% HP-β-CD in Saline | IP, IV, SC | 5-10 mg/mL | Forms a true solution, safe for injection, enhances solubility significantly.[3] | More expensive, requires longer preparation time for complexation. |
| 10% DMSO, 40% PEG 400, 50% Saline | IP, IV | 1-5 mg/mL | Can solubilize a wide range of compounds. | High potential for vehicle-induced toxicity and inflammation.[11] DMSO can interfere with assays. Should be used with caution and robust vehicle controls. |
Part 4: Visualization & Workflow
Decision-Making Workflow for IXN Vehicle Selection
This diagram outlines the logical steps a researcher should follow to select the most appropriate vehicle based on their experimental design.
Caption: Workflow for selecting an appropriate Isoxanthohumol vehicle.
References
-
Isoxanthohumol — Biologically active hop flavonoid | Request PDF. ResearchGate. Available at: [Link]
-
Development and Characterization of the Neuroregenerative Xanthohumol C/Hydroxypropyl-β-cyclodextrin Complex Suitable for Parenteral Administration. PubMed. Available at: [Link]
-
Characteristic parameters and identification of the compounds detected in ethanolic and hexane extracts whose retention times are included between 16.9 and 20.3 min. ResearchGate. Available at: [Link]
-
Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents. PubMed. Available at: [Link]
-
The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine. PubMed. Available at: [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]
-
Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents. National Institutes of Health (NIH). Available at: [Link]
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC - PubMed Central. Available at: [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Available at: [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. Available at: [Link]
-
Isoxanthohumol--Biologically active hop flavonoid. PubMed. Available at: [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available at: [Link]
-
Highly isoxanthohumol enriched hop extract obtained by pressurized hot water extraction (PHWE). Chemical and functional characterization. ResearchGate. Available at: [Link]
-
Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. PubMed. Available at: [Link]
-
Isoxanthohumol - Wikipedia. Wikipedia. Available at: [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health (NIH). Available at: [Link]
- US9006293B2 - Compositions containing xanthohumol-cyclodextrin complexes. Google Patents.
-
Self-Emulsifying Drug Delivery System Enhances the Antidiabetic Activity of Passiflora ligularis Leaf Extract. MDPI. Available at: [Link]
-
Is a DMSO dissolved drug toxic for mice? ResearchGate. Available at: [Link]
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC - PubMed Central. Available at: [Link]
-
Preparation, characterization, and evaluation of antioxidant activity and bioavailability of a self-nanoemulsifying drug delivery system (SNEDDS) for buckwheat flavonoids. PubMed. Available at: [Link]
-
Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. PubMed. Available at: [Link]
-
Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug? ResearchGate. Available at: [Link]
-
SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. DergiPark. Available at: [Link]
-
Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available at: [Link]
-
Properties of Dry Hopped Dark Beers with High Xanthohumol Content. PMC - NIH. Available at: [Link]
-
What is the maximum percentage of PEG400 we can inject in mice IP? ResearchGate. Available at: [Link]
-
PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. DTIC. Available at: [Link]
-
Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics. ResearchGate. Available at: [Link]
-
Which vehicle is suitable for highly hydrophobic substance? ResearchGate. Available at: [Link]
-
Acute Oral Toxicity of DMSO (Dimethyl Sulfoxide) Process Stream Samples in Male and Female Mice. DTIC. Available at: [Link]
-
Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol. Dove Medical Press. Available at: [Link]
-
Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. MDPI. Available at: [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]
-
Anti-obesity effect of a hop-derived prenylflavonoid isoxanthohumol in a high-fat diet-induced obese mouse model. PubMed. Available at: [Link]
-
Multi-Omics and Molecular Docking Reveal That Oats and Oat Bran Alleviate Chronic Colitis Via IL-17 Pathway Modulation. MDPI. Available at: [Link]
-
The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC - PubMed Central. Available at: [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. Available at: [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Characterization of the Neuroregenerative Xanthohumol C/Hydroxypropyl-β-cyclodextrin Complex Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxanthohumol | CAS:70872-29-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Preparation, characterization, and evaluation of antioxidant activity and bioavailability of a self-nanoemulsifying drug delivery system (SNEDDS) for buckwheat flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. Anti-obesity effect of a hop-derived prenylflavonoid isoxanthohumol in a high-fat diet-induced obese mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Xanthohumol and Isoxanthohumol for Researchers and Drug Development Professionals
In the landscape of cancer research, the exploration of naturally derived compounds as potential therapeutic agents is a field of burgeoning interest. Among these, the prenylflavonoids Xanthohumol (XN) and its isomer, Isoxanthohumol (IXN), both originating from the hop plant (Humulus lupulus L.), have garnered significant attention for their anticancer properties.[1][2][3] This guide provides a comprehensive, data-supported comparison of the anticancer activities of XN and IXN, delving into their mechanisms of action, in vitro and in vivo efficacy, and detailed experimental protocols for their evaluation.
Unveiling the Molecular Contenders: Xanthohumol and Isoxanthohumol
Xanthohumol is the principal prenylated chalcone found in hops, while Isoxanthohumol is a flavanone that is often formed from the cyclization of Xanthohumol during the brewing process or under specific pH and thermal conditions.[3] Their structural differences, though subtle, give rise to distinct biological activities.
Figure 1: Chemical Structures of Xanthohumol and Isoxanthohumol
Chemical structures of Xanthohumol (a chalcone) and Isoxanthohumol (a flavanone).
In Vitro Anticancer Activity: A Head-to-Head Comparison
The cytotoxic and anti-proliferative effects of XN and IXN have been evaluated across a spectrum of cancer cell lines. Experimental evidence consistently demonstrates that Xanthohumol possesses a broader and more potent anticancer activity in vitro compared to Isoxanthohumol.
A study directly comparing their effects on B16F10 melanoma cells revealed that XN has an IC50 value of 18.5 ± 1.5 µM, whereas the IC50 for IXN was significantly higher, exceeding 300 µg/mL.[4] This suggests a substantially lower cytotoxic potential of IXN in this particular cell line. Similarly, in HT-29 colon cancer cells, while both compounds were found to inhibit proliferation in a dose-dependent manner, XN was identified as the more potent cytotoxic agent.[5][6][7]
However, the anticancer effects of IXN should not be entirely dismissed. Research on colon cancer models, specifically Caco-2 and HT115 cells, has shown that IXN can decrease cell viability and inhibit invasion.[2] This indicates that the anticancer activity of IXN might be more pronounced in specific cancer types or that its mechanism of action is distinct from that of XN.
Below is a summary of the reported IC50 values for Xanthohumol against various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 6.7 | [5] |
| Breast Cancer | Hs578T | 4.78 | [5] |
| Liver Cancer | HA22T/VGH | 108 | [5] |
| Liver Cancer | Hep3B | 166 | [5] |
| Melanoma | B16F10 | 18.5 ± 1.5 | [4] |
In Vivo Efficacy: From Benchtop to Preclinical Models
In vivo studies have further substantiated the anticancer potential of Xanthohumol. Oral administration of XN to nude mice bearing MCF-7 breast cancer xenografts led to notable therapeutic effects, including central necrosis within the tumors, a reduction in the number of inflammatory cells, and decreased microvessel density.[5][6] Furthermore, XN has been shown to suppress the growth of pancreatic cancer in a xenograft nude mouse model.[6]
In contrast, there is a conspicuous lack of in vivo data specifically evaluating the anticancer efficacy of Isoxanthohumol. The majority of in vivo research involving IXN has centered on its pharmacokinetic profile and its conversion to 8-prenylnaringenin (8-PN), a potent phytoestrogen, by the gut microbiota.[2]
Unraveling the Mechanisms of Action: A Tale of Two Isomers
The disparity in the anticancer potency of Xanthohumol and Isoxanthohumol can be attributed to their distinct mechanisms of action at the molecular level.
Xanthohumol's Multi-pronged Attack on Cancer Cells
Xanthohumol exerts its anticancer effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.[1][8] Key mechanisms include:
-
Induction of Apoptosis: XN triggers programmed cell death by activating the intrinsic and extrinsic apoptotic pathways.
-
Inhibition of Proliferation: It halts the cell cycle and inhibits the growth of cancer cells.[8]
-
Anti-Angiogenesis: XN can interfere with the formation of new blood vessels, which are essential for tumor growth and metastasis.[8]
-
Modulation of Key Signaling Pathways: XN has been shown to inhibit the activity of pro-survival signaling pathways such as NF-κB, STAT3, and Notch1.[6][9]
-
Induction of Oxidative Stress: In some cancer cell lines, XN can promote the overproduction of reactive oxygen species (ROS), leading to cellular damage and death.[9]
Figure 2: Simplified Signaling Pathway of Xanthohumol's Anticancer Action
Xanthohumol inhibits multiple pro-survival signaling pathways and induces ROS, leading to decreased cancer cell proliferation and survival.
Isoxanthohumol's More Subtle Influence
The mechanisms underlying Isoxanthohumol's anticancer activity are less well-defined. Current research suggests that its effects are more targeted and potentially less potent than those of XN. Key observations include:
-
Cell Cycle Arrest: In Caco-2 colon cancer cells, IXN has been shown to induce an increase in the G2/M and sub-G1 fractions of the cell cycle, suggesting an interference with cell division.[2]
-
Inhibition of Invasion: IXN has demonstrated the ability to inhibit the invasion of HT115 colon cancer cells.[2]
-
Metabolic Conversion: A significant aspect of IXN's in vivo activity is its conversion by the gut microbiota into 8-prenylnaringenin (8-PN), a compound with potent estrogenic and anticancer properties.[2] This metabolic transformation complicates the direct attribution of anticancer effects to IXN alone in an in vivo setting.
Figure 3: Proposed Anticancer Mechanisms of Isoxanthohumol
Isoxanthohumol's anticancer effects are linked to cell cycle arrest and inhibition of invasion, with its in vivo activity influenced by its conversion to 8-PN.
Experimental Protocols for Evaluating Anticancer Activity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to assess the anticancer properties of compounds like Xanthohumol and Isoxanthohumol.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Figure 4: Workflow of the MTT Assay
A stepwise representation of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of Xanthohumol and Isoxanthohumol in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Apoptosis Markers
Western blotting is a widely used technique to detect specific proteins in a sample.[14] In the context of apoptosis, it is used to measure the expression levels of key proteins such as caspases and PARP.[15]
Figure 5: Western Blot Workflow for Apoptosis Markers
The sequential steps involved in performing a Western blot to detect apoptosis-related proteins.
Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with the desired concentrations of XN or IXN. After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.[16]
-
Analysis: Analyze the intensity of the protein bands relative to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression.
Wound Healing (Scratch) Assay for Cell Migration
The wound healing assay is a simple and widely used method to study collective cell migration in vitro.[17]
Figure 6: Wound Healing Assay Procedure
The process of conducting a wound healing assay to assess cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.[18]
-
Creating the Wound: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.[19][20]
-
Washing: Gently wash the cells with PBS to remove any detached cells.[19]
-
Treatment: Add fresh culture medium containing the desired concentrations of XN or IXN to the wells. Include a vehicle control.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at 0 hours using a microscope. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.[18]
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to assess the effect of the compounds on cell migration.[19]
Conclusion: A Comparative Perspective on Therapeutic Potential
The available evidence strongly suggests that Xanthohumol possesses a more potent and broader spectrum of anticancer activity compared to its isomer, Isoxanthohumol. The multifaceted mechanism of action of XN, targeting several key cancer-related signaling pathways, coupled with its demonstrated in vivo efficacy, positions it as a promising candidate for further preclinical and clinical development.
While the anticancer activity of Isoxanthohumol appears to be less pronounced, its effects on cell cycle progression and invasion, along with its bioconversion to the highly active 8-prenylnaringenin, warrant further investigation. Future research should focus on head-to-head in vivo comparisons of these two compounds in various cancer models to fully elucidate their therapeutic potential and to determine the specific contexts in which each compound may be most effective.
References
-
Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells. PMC - NIH. [Link]
-
Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. MDPI. [Link]
-
Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology. [Link]
-
Comparison of the docked xanthohumol (gray), isoxanthohumol (purple),... ResearchGate. [Link]
-
Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. MDPI. [Link]
-
The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway. PubMed Central. [Link]
-
A comparison of the anticancer properties of isoxanthohumol and 8-prenylnaringenin using in vitro models of colon cancer. FAO AGRIS. [Link]
-
Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). PMC - PubMed Central. [Link]
-
Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. MDPI. [Link]
-
Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). ResearchGate. [Link]
-
Xanthohumol, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro. PMC - PubMed Central. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Scratch Wound Healing Assay. Bio-protocol. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Scratch Assay protocol. University of Virginia. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Cell Migration Assays | Wound Healing. Reaction Biology. [Link]
-
Wound healing. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A comparison of the anticancer properties of isoxanthohumol and 8-prenylnaringenin using in vitro models of colon cancer [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 6. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthohumol, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. bio-protocol.org [bio-protocol.org]
- 20. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Antioxidant Properties of Isoxanthohumol and Resveratrol
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparative analysis of the antioxidant effects of Isoxanthohumol (IXN), a prenylated flavonoid from hops (Humulus lupulus), and resveratrol, a well-studied stilbenoid found in grapes and red wine. For researchers and drug development professionals, understanding the nuanced differences in the mechanisms and efficacy of these two potent natural compounds is critical for harnessing their therapeutic potential against oxidative stress-related pathologies.
Introduction to the Contenders: Isoxanthohumol and Resveratrol
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This has driven significant research into exogenous antioxidant compounds.
Isoxanthohumol (IXN) is a significant prenylflavonoid found in beer, where it is formed through the thermal isomerization of xanthohumol during the wort boiling process.[1][2] Its unique chemical structure, featuring a prenyl group, contributes to its biological activities, which are increasingly being explored.
Resveratrol , on the other hand, is one of the most extensively researched polyphenols.[3] Abundant in red wine, grapes, and berries, it is lauded for a wide range of health benefits, many of which are attributed to its powerful antioxidant capabilities.[4][5]
This guide moves beyond a simple cataloging of effects to dissect and compare the fundamental antioxidant mechanisms, in vitro and in vivo efficacy, and the critical aspects of bioavailability that govern the utility of IXN and resveratrol.
Dueling Mechanisms: How They Combat Oxidative Stress
The antioxidant capacity of a compound can be broadly categorized into two types of activity: direct chemical scavenging of free radicals and indirect modulation of cellular antioxidant defense systems. Isoxanthohumol and resveratrol employ both strategies, but with distinct characteristics.
Direct Radical Scavenging
The primary mechanism for direct antioxidant activity is the ability of their phenolic hydroxyl (-OH) groups to donate a hydrogen atom or an electron to neutralize reactive oxygen species.
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. The resulting antioxidant radical is stable and non-reactive.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation.
Computational density functional theory (DFT) studies suggest that for isoxanthohumol, the HAT mechanism is more favorable for quenching free radicals compared to resveratrol.[6] Conversely, the SET mechanism is more probable for resveratrol than for IXN.[6] The A ring of isoxanthohumol helps stabilize the radical cation formed during the SET process, though to a lesser extent than resveratrol.[6]
This direct scavenging activity is commonly measured using chemical assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).[7][8][9] Both compounds demonstrate significant activity in these assays, indicating their potent ability to directly neutralize free radicals.[7][8]
Indirect Antioxidant Effects: Orchestrating Cellular Defenses
Perhaps more significant for in vivo efficacy are the indirect antioxidant effects mediated through the regulation of cellular signaling pathways.[10] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.
The Nrf2-Keap1 Signaling Pathway
Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. When cells are exposed to oxidative stress or Nrf2 activators, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.
Caption: The Nrf2-Keap1 antioxidant response pathway.
-
Isoxanthohumol & Nrf2: While direct studies on IXN are emerging, extensive research on its precursor, xanthohumol (XN), demonstrates potent Nrf2 activation.[11][12][13] XN has been shown to stabilize Nrf2, promote its nuclear translocation, and subsequently increase the expression of phase II antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), and glutathione S-transferases (GSTs).[12][14] This activity is crucial for its protective effects against oxidative damage in various cell types.[11][14]
-
Resveratrol & Nrf2: Resveratrol also activates the Nrf2 pathway, contributing to its indirect antioxidant effects.[10][15][16] This leads to an increased expression of various antioxidant enzymes.[10][15] Beyond Nrf2, resveratrol's in vivo antioxidant properties are also attributed to its ability to down-regulate the expression and activity of ROS-producing enzymes like NADPH oxidase and to reduce mitochondrial superoxide generation.[10][15]
A Data-Driven Efficacy Comparison
| Antioxidant Assay | Isoxanthohumol (IXN) | Resveratrol | Key Insights |
| DPPH Radical Scavenging | Shows activity, but generally considered less potent than its precursor, xanthohumol.[17] | Potent scavenger of DPPH radicals.[7][18] | Both compounds are effective, but resveratrol often shows higher activity in this purely chemical assay. |
| ORAC (Oxygen Radical Absorbance Capacity) | Demonstrates significant ORAC activity.[8] | Exhibits very high antioxidant activity in the ORAC assay.[7] | The ORAC assay measures HAT activity, where resveratrol appears to excel. |
| FRAP (Ferric Reducing Antioxidant Power) | Possesses ferric reducing power.[8] | Demonstrates ferric reducing abilities.[7] | This assay measures electron-donating capacity, a property shared by both polyphenols. |
| CAA (Cellular Antioxidant Activity) | Data is less prevalent but expected to be active due to cell permeability. | Shows activity, indicating it is bioavailable to cells and can quench intracellular ROS.[9] | The CAA assay is more biologically relevant as it accounts for cellular uptake and metabolism.[19][20] |
Causality Behind Experimental Choices:
-
DPPH and FRAP are useful for initial, rapid screening of direct antioxidant potential based on chemical reactions. They are valuable for structure-activity relationship studies.[21][22]
-
ORAC is often preferred as it uses a biologically relevant radical source (peroxyl radicals).[7]
-
The Cellular Antioxidant Activity (CAA) assay represents a crucial step up in biological relevance. By using a cell model (e.g., HepG2), it assesses not just the chemical scavenging ability but also the compound's bioavailability (uptake into the cell) and stability in a cellular environment.[19][20][23] This provides a more accurate prediction of in vivo potential.
Bioavailability and Metabolism: The In Vivo Reality
A compound's antioxidant potential in a test tube can be misleading if it is not well-absorbed or is rapidly metabolized in the body.
-
Isoxanthohumol: Following oral administration, IXN is absorbed and can be O-demethylated in the liver and intestine to form 8-prenylnaringenin (8-PN), a potent phytoestrogen. The metabolism of IXN also involves hydroxylation of its prenyl group.[24] The bioavailability of its precursor, xanthohumol, is known to be very low, with extensive metabolism into glucuronide conjugates.[17]
-
Resveratrol: The bioavailability of resveratrol is notoriously low due to rapid and extensive metabolism in the intestines and liver.[25][26][27] It is primarily converted into glucuronide and sulfate conjugates.[26] While these metabolites may have reduced activity compared to the parent compound, they reach much higher concentrations in plasma and may still contribute to the overall biological effects.[28] Efforts to enhance resveratrol's bioavailability include micronization and nanoencapsulation.[25][29]
Standardized Experimental Protocols
To ensure reproducible and comparable data, adherence to validated protocols is paramount. Below are methodologies for two key assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[21][30][31]
Workflow: DPPH Assay
Caption: Standard workflow for the DPPH antioxidant assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare stock solutions of Isoxanthohumol, resveratrol, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol. Create a series of dilutions from these stocks.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, mix 50 µL of methanol with 150 µL of the DPPH solution. The blank should contain methanol only.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[30]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of a compound within a cellular context, accounting for uptake and metabolism.[20][32][33]
Workflow: CAA Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
-
Cell Seeding: Seed human hepatocarcinoma (HepG2) cells into a 96-well, black, clear-bottom tissue culture plate at a density that will achieve confluence (e.g., 6 x 10^4 cells/well) within 24 hours.
-
Treatment:
-
Remove the growth medium and wash the confluent cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).[20]
-
Treat the cells with 100 µL of treatment medium containing the test compounds (IXN, resveratrol, or quercetin as a standard) at various concentrations, along with the cell-permeable probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA, e.g., at 25 µM).[20]
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1 hour to allow for cellular uptake.[20]
-
Washing: Discard the treatment solution and wash the cells three times with 100 µL of warm DPBS to remove extracellular compounds and probe.[33]
-
Oxidation Induction: Add 100 µL of a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), in Hanks' Balanced Salt Solution to all wells.[20]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission (538 nm) with an excitation of 485 nm every 5 minutes for 1 hour.[20]
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
Calculate the CAA unit for each sample: CAA Unit = 100 - (AUC_sample / AUC_control) * 100.
-
Express results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
-
Synthesis and Future Perspectives
Both Isoxanthohumol and resveratrol are formidable antioxidants, yet they exhibit distinct profiles that may render them suitable for different applications.
-
Resveratrol stands out for its potent direct radical scavenging activity, particularly via the SET mechanism, and its well-documented ability to modulate multiple cellular pathways, including Nrf2 and NADPH oxidase.[6][10] Its primary limitation remains its poor oral bioavailability.[25]
-
Isoxanthohumol , while perhaps a less potent direct scavenger than resveratrol in some chemical assays, shows promise as an indirect antioxidant through the Nrf2 pathway, a mechanism established for its precursor, xanthohumol.[6][12] Its unique prenyl group may confer different metabolic and cell interaction properties that warrant further investigation.
Future Directions: The field would greatly benefit from more direct, head-to-head comparative studies, especially in vivo models of oxidative stress. Research should focus on comparing the bioavailability of their respective metabolites and elucidating their specific contributions to the overall antioxidant effect. Investigating potential synergistic effects when these compounds are used in combination could also unveil novel therapeutic strategies.
References
- Vertex AI Search, based on "Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors" (2022-09-17).
- Vertex AI Search, based on "Antioxidant Activity of Resveratrol Diastereomeric Forms Assayed in Fluorescent-Engineered Human Ker
- Vertex AI Search, based on "Antioxidant effects of resveratrol in the cardiovascular system - PMC - PubMed Central - NIH".
- Vertex AI Search, based on "Antioxidant Activity of Special Functional Beers[v1] - Preprints.org" (2024-05-06).
- Vertex AI Search, based on "Isoxanthohumol--Biologically active hop flavonoid - PubMed".
- Vertex AI Search, based on "Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.)
- Vertex AI Search, based on "Structure of isoxanthohumol (1), humulones (2-8), and resveratrol. The...
- Vertex AI Search, based on "DFT study of the radical scavenging activity of isoxanthohumol, humulones (α-acids), and iso-α - Cherry".
- Vertex AI Search, based on "Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed".
- Vertex AI Search, based on "Study of the Antioxidant Capacity and Oxidation Products of Resver
- Vertex AI Search, based on "Xanthohumol and isoxanthohumol, prenylated flavonoids derived from hops.
- Vertex AI Search, based on "Xanthohumol and related prenylflavonoids from hops and beer: to your good health! - BioActive-Tech".
- Vertex AI Search, based on "The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10".
- Vertex AI Search, based on "Exploring antioxidative properties of xanthohumol and isoxanthohumol: An integrated experimental and computational approach with isoxanthohumol pKa determin
- Vertex AI Search, based on "CAA Antioxidant Assay Kit - Zen-Bio".
- Vertex AI Search, based on "Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC - NIH" (2021-12-14).
- Vertex AI Search, based on "Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH" (2022-02-16).
- Vertex AI Search, based on "Xanthohumol, a Polyphenol Chalcone Present in Hops, Activating Nrf2 Enzymes To Confer Protection against Oxidative Damage in PC12 Cells | Request PDF - ResearchG
- Vertex AI Search, based on "DPPH Radical Scavenging Assay - MDPI".
- Vertex AI Search, based on "Xanthohumol induces phase II enzymes via Nrf2 in human hep
- Vertex AI Search, based on "Antioxidant effects of resveratrol in the cardiovascular system - PubMed".
- Vertex AI Search, based on "Comparative studies of the antioxidant effects of cis- and trans-resver
- Vertex AI Search, based on "OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc.".
- Vertex AI Search, based on "Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC - PubMed Central" (2024-04-22).
- Vertex AI Search, based on "Multidimensional biological activities of resveratrol and its prospects and challenges in the health field - Frontiers".
- Vertex AI Search, based on "Xanthohumol, a Polyphenol Chalcone Present in Hops, Activating Nrf2 Enzymes To Confer Protection against Oxidative Damage in PC12 Cells - Prost
- Vertex AI Search, based on "Determination of antioxidant activities of berries and resveratrol - ResearchG
- Vertex AI Search, based on "Application Notes and Protocols: DPPH Assay for Antioxidant Activity of 3,7-Dihydroxyflavone - Benchchem".
- Vertex AI Search, based on "Enhancing the Delivery of Resveratrol in Humans: If Low Bioavailability is the Problem, Wh
- Vertex AI Search, based on "US20110313672A1 - Cellular antioxidant activity (caa)
- Vertex AI Search, based on "Dietary prenylated flavonoid xanthohumol alleviates oxidative damage and accelerates diabetic wound healing via Nrf2 activ
- Vertex AI Search, based on "Enhancing Bioavailability of Nutraceutically Used Resver
- Vertex AI Search, based on "Cellular Antioxidant Activity (CAA)
- Vertex AI Search, based on "Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxid
- Vertex AI Search, based on "Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - ACS Public
- Vertex AI Search, based on "Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences".
- Vertex AI Search, based on "Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.".
- Vertex AI Search, based on "The Oral Bioavailability of Trans‐Resveratrol From a Grapevine‐Shoot Extract in Healthy Humans is Significantly Increased by".
- Vertex AI Search, based on "An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay - Benchchem".
- Vertex AI Search, based on "Therapeutic potential of resveratrol: The in vivo Evidence | Request PDF - ResearchG
Sources
- 1. Antioxidant Activity of Special Functional Beers[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparative studies of the antioxidant effects of cis- and trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. mdpi.com [mdpi.com]
- 8. Exploring antioxidative properties of xanthohumol and isoxanthohumol: An integrated experimental and computational approach with isoxanthohumol pKa determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant effects of resveratrol in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Xanthohumol induces phase II enzymes via Nrf2 in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prostatecancertopics.com [prostatecancertopics.com]
- 14. Dietary prenylated flavonoid xanthohumol alleviates oxidative damage and accelerates diabetic wound healing via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant effects of resveratrol in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioactivetech.pl [bioactivetech.pl]
- 18. Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. researchgate.net [researchgate.net]
- 24. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ipsumvitamin.ru [ipsumvitamin.ru]
- 29. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. zen-bio.com [zen-bio.com]
- 33. cellbiolabs.com [cellbiolabs.com]
Evaluating the anti-inflammatory efficacy of Isoxanthohumol versus curcumin.
Executive Summary: The Stability-Potency Trade-off
In the landscape of phytochemical anti-inflammatories, Curcumin and Isoxanthohumol (IXN) represent two distinct therapeutic philosophies: raw potency versus bioavailable stability.
While Curcumin remains the in vitro gold standard for NF-κB inhibition (IC₅₀ ~10–20 µM), its clinical translation is severely hampered by poor bioavailability (plasma levels <2 nM) and rapid metabolism. Conversely, Isoxanthohumol—the flavanone isomer of the hop chalcone Xanthohumol—exhibits moderate anti-inflammatory potency but superior metabolic stability and specific enzymatic targeting (e.g., AKR1B1 inhibition).
The Verdict:
-
Select Curcumin for acute, localized inflammation (e.g., GI tract) or when using advanced delivery systems (liposomes/nanoparticles).
-
Select Isoxanthohumol for systemic metabolic regulation, chronic low-grade inflammation (metabolic syndrome), and sustained Nrf2 activation where bioavailability dictates efficacy.
Mechanistic Comparison: Signaling Pathways
Both compounds converge on the NF-κB and Nrf2 pathways but diverge in their upstream targets and binding kinetics.
NF-κB Inhibition[1][2]
-
Curcumin: Acts as a pan-assay interference compound (PAINS) candidate, covalently modifying Cys179 of IKKβ, thereby blocking the phosphorylation of IκBα. This prevents p65 nuclear translocation.[1][2][3]
-
Isoxanthohumol: Inhibits NF-κB primarily by suppressing the upstream activation of IKK, though often with 2–3x lower potency than its chalcone precursor (Xanthohumol). However, IXN is a potent, tight-binding inhibitor of Aldo-Keto Reductases (AKR1B1/1B10) , which are critical in inflammatory prostaglandin synthesis.
Nrf2 Activation (Antioxidant Response)
Both agents activate the Nrf2 pathway by modifying Keap1 cysteine residues, but IXN shows a unique specificity for stabilizing Nrf2 via the inhibition of AKR enzymes, reducing the metabolic reduction of lipid peroxidation products.
Pathway Visualization (Graphviz)
Figure 1: Comparative signaling mechanisms. Curcumin dominates IKK inhibition, while IXN uniquely targets AKR1B1 to modulate inflammation.
Experimental Data Review
The following data aggregates findings from RAW 264.7 macrophage assays and enzymatic kinetic studies.
Table 1: Comparative Efficacy Profile
| Metric | Curcumin | Isoxanthohumol (IXN) | Notes |
| IC₅₀ (NO Production) | 5.0 – 15.0 µM | ~20.0 – 30.0 µM | Curcumin is ~2x more potent in vitro. |
| IC₅₀ (AKR1B1 Inhibition) | > 10 µM | 0.57 µM | IXN is a superior inhibitor of this inflammatory mediator. |
| Bioavailability (Oral) | < 1% (Unformulated) | ~10–15% | IXN is the stable isomer; Curcumin requires liposomal delivery. |
| Plasma Stability | t½ < 10 mins | t½ > 1 hour | IXN persists longer in systemic circulation. |
| Primary Mechanism | Direct IKKβ Covalent Binding | Nrf2 Activation & AKR Inhibition | Distinct modes of action. |
Critical Analysis
-
Potency vs. Reality: While Curcumin shows a lower IC₅₀ for nitric oxide (NO) suppression in cell culture, this often requires concentrations unachievable in human plasma (10 µM). IXN’s IC₅₀ for AKR1B1 (0.57 µM) is physiologically relevant, suggesting it may be more effective for specific metabolic-inflammatory pathways in vivo.
-
Isomerization: In biological systems, Xanthohumol (the parent chalcone) spontaneously isomerizes to IXN. Researchers studying "Xanthohumol" are often observing the effects of a mixture containing significant IXN.
Proposed Experimental Protocols
To objectively evaluate these compounds, a "Head-to-Head" protocol must account for stability and solvent interference.
In Vitro Anti-Inflammatory Assay (RAW 264.7)
Objective: Compare IC₅₀ for NO inhibition and TNF-α secretion.
Protocol Workflow:
-
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Treat cells with increasing concentrations (0.1, 1, 5, 10, 25, 50 µM) of Curcumin or IXN.
-
Control: DMSO vehicle (< 0.1% final v/v).
-
Reference: Dexamethasone (1 µM).
-
-
Induction: Add LPS (1 µg/mL) 1 hour post-compound treatment. Incubate for 24 hours.
-
Readout 1 (NO): Mix 100 µL supernatant with 100 µL Griess Reagent. Measure Absorbance at 540 nm.
-
Readout 2 (Cytokines): Harvest remaining supernatant for TNF-α/IL-6 ELISA.
-
Viability Check: Perform MTT or CCK-8 assay on remaining cells to ensure reduced NO is not due to cytotoxicity.
Experimental Workflow Diagram (Graphviz)
Figure 2: Standardized workflow for head-to-head anti-inflammatory assessment.
Pharmacokinetic Considerations
The "Elephant in the Room" for Curcumin is its bioavailability.
-
Curcumin: Requires encapsulation (phytosomes, micelles, nanoparticles) to achieve therapeutic serum levels. Unformulated curcumin is excreted >90% in feces.
-
Isoxanthohumol: As a flavanone, it is more water-soluble and stable than its chalcone precursor. Furthermore, gut microbiota can convert IXN into 8-Prenylnaringenin (8-PN) , a potent phytoestrogen. This metabolic conversion is a double-edged sword: it boosts bioactivity but introduces estrogenic variables that Curcumin lacks.
Recommendation: When designing in vivo studies, measure plasma levels of glucuronidated metabolites for both compounds to normalize efficacy data against actual exposure.
References
-
Comparative inhibition of AKR1B1 by Hop Flavonoids
-
Curcumin Pharmacokinetics & Bioavailability
-
Xanthohumol/Isoxanthohumol Anti-inflamm
-
Nrf2 Activ
-
Curcumin Anti-inflamm
Sources
- 1. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ffhdj.com [ffhdj.com]
- 7. Xanthohumol induces phase II enzymes via Nrf2 in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of Isoxanthohumol's bioactivity in different cancer cell lines
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents from natural sources is a continuous endeavor. Among the promising candidates are prenylflavonoids from the hop plant (Humulus lupulus L.), with Xanthohumol (XN) and its isomer, Isoxanthohumol (IXN), garnering significant attention. While XN has been extensively studied, IXN presents a unique profile of bioactivity that warrants a detailed comparative analysis. This guide provides an in-depth, cross-study comparison of Isoxanthohumol's bioactivity in various cancer cell lines, offering insights into its therapeutic potential and molecular mechanisms.
Introduction to Isoxanthohumol: A Flavonoid with Anticancer Promise
Isoxanthohumol (IXN) is a prenylated flavonoid that is primarily formed from the isomerization of Xanthohumol (XN) during the brewing process or under acidic conditions, such as in the stomach. While sharing a common precursor with XN, IXN exhibits distinct chemical properties and biological activities. Its potential as an anti-cancer agent has been demonstrated in several studies, showing efficacy against a range of cancer cell lines, including those of the breast, prostate, and colon.[1] This guide will dissect the available experimental data to provide a clear comparison of IXN's bioactivity and elucidate its mechanisms of action.
Comparative Cytotoxicity of Isoxanthohumol Across Cancer Cell Lines
A critical initial assessment of any potential anti-cancer compound is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for Isoxanthohumol (IXN) in various cancer cell lines, with a comparison to its precursor, Xanthohumol (XN), where data is available.
| Cell Line | Cancer Type | Isoxanthohumol (IXN) IC50 (µM) | Xanthohumol (XN) IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 45.2 ± 1.1 | 13.2 ± 1.1 | |
| DU145 | Prostate Cancer | 47.4 ± 1.1 | 12.3 ± 1.1 | |
| HT-29 | Colon Cancer | Dose-dependent decrease in proliferation | ~3.6 (24h) | [2] |
| SW480 | Colorectal Cancer | Substantial antiproliferative effects | 7.3 | [3] |
| SW620 | Colorectal Cancer | Substantial antiproliferative effects | 3.6 | [3] |
| CaCo-2 | Colorectal Cancer | Substantial antiproliferative effects | 4.2 | [3] |
| B16F10 | Melanoma | > 300 µg/mL (MC50) | 18.5 ± 1.5 | [4][5] |
Analysis of Cytotoxicity Data:
The compiled data reveals a consistent trend: Isoxanthohumol generally exhibits a lower cytotoxic potency compared to Xanthohumol. For instance, in prostate cancer cell lines PC-3 and DU145, the IC50 values for IXN are approximately 3.4 to 3.8-fold higher than those of XN, respectively. This suggests that a higher concentration of IXN is required to achieve the same level of growth inhibition as XN in these cell lines.
The disparity is even more pronounced in the B16F10 melanoma cell line, where the half-maximal cytotoxic concentration (MC50) for IXN was found to be over 300 µg/mL, indicating significantly lower activity compared to XN's IC50 of 18.5 µM.[4][5] In colorectal cancer cell lines, while specific IC50 values for IXN are not always provided, studies consistently report that XN is the more potent antiproliferative agent among the tested prenylflavonoids.[2][3]
This difference in potency underscores the importance of the chemical structure for biological activity. The open chalcone structure of XN, in contrast to the closed flavanone ring of IXN, likely plays a crucial role in its interaction with molecular targets.
Molecular Mechanisms of Isoxanthohumol's Bioactivity
Despite its generally lower cytotoxicity, Isoxanthohumol exerts its anti-cancer effects through distinct and significant molecular mechanisms. The primary pathway identified for IXN's action is the disruption of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade.[1]
Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. IXN has been shown to interfere with this pathway, particularly in monoblastic leukemia cells.[1] By disrupting JAK/STAT signaling, IXN can inhibit the expression of oncogenic genes, leading to a reduction in cancer cell proliferation.
Caption: Isoxanthohumol's inhibition of the JAK/STAT signaling pathway.
Other Reported Mechanisms of Action
Beyond the JAK/STAT pathway, studies have indicated other mechanisms through which IXN exerts its bioactivity:
-
Induction of Oxidative Stress and Apoptosis: In colorectal cancer cells, IXN has been shown to increase the formation of reactive oxygen species (ROS) and the activity of caspases-3/7, key executioners of apoptosis.[3]
-
Reduction of TGF-β Expression: In the invasive breast cancer cell line MDA-MB-231, IXN has been found to significantly reduce the expression of transforming growth factor-β (TGF-β), a cytokine involved in tumor progression and metastasis.
-
Inhibition of Prostate-Specific Antigen (PSA) Production: IXN has been reported to inhibit the production of PSA, a biomarker for prostate cancer.
-
Modulation of PI3K/Akt Pathway: Interestingly, in the context of hyperlipidemia, IXN has been shown to upregulate the PI3K/Akt signaling pathway.[6] This is noteworthy as this pathway is often a target for inhibition in cancer therapy. This suggests a context-dependent role for IXN and warrants further investigation into its effects on this pathway in cancer cells.
Comparative Mechanisms: Isoxanthohumol vs. Xanthohumol
While IXN's primary known target in cancer is the JAK/STAT pathway, Xanthohumol has been shown to modulate a broader range of signaling pathways, often with greater potency.
Caption: Key signaling pathways targeted by Xanthohumol in cancer cells.
Xanthohumol has been demonstrated to:
-
Induce Apoptosis and Cell Cycle Arrest: XN induces apoptosis through both intrinsic and extrinsic pathways and can cause cell cycle arrest, often in the S or G0/G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases.[7]
-
Inhibit NF-κB, PI3K/Akt, and STAT3: These are critical pro-survival and proliferative pathways in many cancers, and their inhibition by XN contributes significantly to its potent anti-cancer effects.[7]
-
Inhibit the Notch Signaling Pathway: In breast cancer, XN has been shown to inhibit the Notch signaling pathway, leading to decreased cell viability and tumor growth.[8]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed step-by-step methodologies for key experiments used to assess the bioactivity of Isoxanthohumol.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Isoxanthohumol (and Xanthohumol for comparison) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Cell Lysis: After treatment with Isoxanthohumol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Discussion and Future Perspectives
The comparative analysis of Isoxanthohumol and Xanthohumol reveals a fascinating structure-activity relationship. While XN is generally a more potent cytotoxic agent across a wide range of cancer cell lines, IXN demonstrates significant and distinct bioactivity, primarily through the inhibition of the JAK/STAT signaling pathway. This suggests that IXN may have a more targeted therapeutic window and could be particularly effective in cancers that are driven by aberrant JAK/STAT signaling.
The lower cytotoxicity of IXN could also be advantageous in certain therapeutic contexts, potentially leading to a better safety profile. However, the observation that IXN can upregulate the PI3K/Akt pathway in a non-cancer context highlights the need for careful, context-specific evaluation of its mechanisms.
Future research should focus on:
-
Expanding the Scope of Cell Line Studies: A broader screening of IXN's cytotoxicity across a more diverse panel of cancer cell lines is needed to identify specific cancer types that are particularly sensitive to its effects.
-
In-depth Mechanistic Studies: Further elucidation of the downstream targets of IXN within the JAK/STAT pathway is crucial. Investigating its effects on other signaling pathways in various cancer models will provide a more complete picture of its bioactivity.
-
In Vivo Efficacy and Safety: Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of IXN.
-
Combination Therapies: Given its distinct mechanism of action, exploring the synergistic potential of IXN in combination with other chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
References
-
Jedličková, P., et al. (2019). Antiproliferative Effects of Hop-derived Prenylflavonoids and Their Influence on the Efficacy of Oxaliplatine, 5-fluorouracil and Irinotecan in Human ColorectalC Cells. Anticancer Research, 39(5), 2391-2399. [Link]
-
Popović, M., et al. (2022). Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells. Materials (Basel), 15(14), 5028. [Link]
-
Popović, M., et al. (2022). (PDF) Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells. ResearchGate. [Link]
-
Wang, C. M., et al. (2021). Xanthohumol Induces ROS through NADPH Oxidase, Causes Cell Cycle Arrest and Apoptosis. Oxidative Medicine and Cellular Longevity, 2021, 6649918. [Link]
-
Sun, Z., et al. (2018). Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro. Oncology Letters, 16(5), 6473–6481. [Link]
-
Venturelli, S., et al. (2016). Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Molecules, 21(9), 1229. [Link]
-
Jiang, W., et al. (2018). Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530. [Link]
-
Deeb, D., et al. (2010). Growth Inhibitory and Apoptosis-inducing Effects of Xanthohumol, a Prenylated Chalcone Present in Hops, in Human Prostate Cancer Cells. Recent patents on anti-cancer drug discovery, 5(2), 156–166. [Link]
-
Stompor, M., et al. (2024). Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. International Journal of Molecular Sciences, 25(20), 12197. [Link]
-
Miranda, C. L., et al. (1999). Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines. Food and Chemical Toxicology, 37(4), 271-285. [Link]
-
Li, Y., et al. (2024). Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice. Food & Function, 15(19), 8887-8900. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 3. Antiproliferative Effects of Hop-derived Prenylflavonoids and Their Influence on the Efficacy of Oxaliplatine, 5-fluorouracil and Irinotecan in Human ColorectalC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets [mdpi.com]
- 8. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Isoxanthohumol and Other Key Prenylflavonoids
Introduction: The Therapeutic Promise and Metabolic Challenge of Prenylflavonoids
Prenylflavonoids, a unique class of flavonoids characterized by the presence of a lipophilic prenyl side chain, are garnering significant attention in the scientific community for their diverse and potent biological activities.[1][2] Found in various medicinal plants, most notably hops (Humulus lupulus L.), compounds like Isoxanthohumol (IX), Xanthohumol (XN), and 8-Prenylnaringenin (8-PN) exhibit promising anti-cancer, anti-inflammatory, and phytoestrogenic properties.[3][4] However, the therapeutic efficacy of any bioactive compound is fundamentally linked to its metabolic fate. The journey from administration to systemic circulation and target tissue is fraught with metabolic hurdles, primarily in the liver and gut, which dictate its stability, bioavailability, and ultimately, its pharmacological impact.
The addition of the prenyl group, while often enhancing bioactivity by improving membrane permeability, also presents a prime target for metabolic enzymes.[4][5] Understanding how this structural motif influences metabolic stability is paramount for the development of effective nutraceuticals and therapeutics. This guide provides a comparative analysis of the metabolic stability of Isoxanthohumol, its precursor Xanthohumol, and its highly active metabolite, 8-Prenylnaringenin, supported by experimental data and protocols.
Comparative Metabolic Profiles: A Tale of Three Structures
The metabolic pathways of Xanthohumol, Isoxanthohumol, and 8-Prenylnaringenin are intricately linked. The story begins with Xanthohumol, a chalcone, which can readily convert to its flavanone isomer, Isoxanthohumol. This conversion is a critical event, as it unlocks the pathway to the most potent known phytoestrogen, 8-Prenylnaringenin.
Xanthohumol (XN): The Precursor
Xanthohumol is the most abundant prenylflavonoid in fresh hops, but its open-chain chalcone structure is susceptible to cyclization.[6] In the acidic environment of the stomach, XN is efficiently converted into Isoxanthohumol (IX).[7][8] This isomerization is a pivotal step, meaning that the metabolism of orally ingested XN is largely intertwined with that of IX.
Direct metabolism of XN by hepatic enzymes does occur, though its bioavailability is generally considered low.[3] Key metabolic routes for XN include:
-
Hydroxylation: Primarily on the prenyl group.[6]
-
Epoxidation: Formation of an epoxide on the prenyl group's double bond.[8]
-
Glucuronidation and Sulfation: Phase II conjugation reactions to increase water solubility for excretion.[6]
Crucially, direct demethylation of XN to form a potent estrogenic metabolite is not a significant pathway, unlike its isomer IX.[8]
Isoxanthohumol (IX): The Pro-Drug
Isoxanthohumol, a flavanone, is more stable than XN under physiological conditions. It is absorbed rapidly, with plasma concentration peaking within 30 minutes of oral administration in mice, and it accumulates at high levels in the liver, the primary site of metabolism.[9][10] IX serves as a critical pro-drug, undergoing biotransformation into the highly active 8-PN.
The primary metabolic pathways for IX are catalyzed by Cytochrome P450 (CYP) enzymes in the liver:[6]
-
Prenyl Group Hydroxylation: The most abundant oxidative metabolites are cis- and trans-prenyl alcohols, formed by the action of CYP2C8 and CYP2C19.[6]
-
O-demethylation: This crucial step, mediated primarily by CYP1A2, converts IX into 8-Prenylnaringenin (8-PN).[6][7]
Additionally, gut microbiota play a significant role in converting IX to 8-PN, a process that can vary considerably between individuals and can increase 8-PN exposure tenfold.[11][12]
8-Prenylnaringenin (8-PN): The Potent Metabolite
As the demethylated product of IX, 8-PN is the most potent phytoestrogen discovered to date.[11][13] Its own metabolic stability influences its duration of action. Studies with human liver microsomes show that 8-PN undergoes extensive metabolism, indicating that while it is highly active, it is also subject to clearance.[14][15]
Metabolism of 8-PN involves:
-
Oxidation of the Prenyl Group: Similar to its precursors, the prenyl chain is a major site of metabolic attack.
-
Hydroxylation of the Flavanone Skeleton: The B-ring of the flavanone structure is another site for hydroxylation.[14]
-
Desaturation: The C-ring can be desaturated to produce 8-prenylapigenin.[14]
Despite extensive first-pass metabolism, 8-PN has a relatively low elimination rate, which may lead to its accumulation in target tissues upon repeated exposure.[16]
Data Summary: Metabolic Pathways at a Glance
| Compound | Chemical Class | Key Metabolic Pathways | Major Metabolites | Bioavailability & Pharmacokinetic Notes |
| Xanthohumol (XN) | Chalcone | Isomerization to IX (in stomach); Prenyl hydroxylation; Glucuronidation.[6][7][8] | Isoxanthohumol (IX), Hydroxylated-XN, XN-glucuronides.[6] | Low bioavailability due to extensive intestinal metabolism and rapid isomerization to IX.[3] |
| Isoxanthohumol (IX) | Flavanone | O-demethylation; Prenyl hydroxylation (cis & trans).[6] | 8-Prenylnaringenin (8-PN), cis/trans-hydroxy-IX.[6][8] | Rapidly absorbed; Acts as a pro-drug for 8-PN; Subject to hepatic and gut microbiota metabolism.[9][11] |
| 8-Prenylnaringenin (8-PN) | Flavanone | Prenyl group oxidation; B-ring hydroxylation; C-ring desaturation.[14] | Hydroxylated-8-PN, 8-Prenylapigenin.[14] | Extensive first-pass metabolism but a low elimination rate suggests potential for tissue accumulation.[16] |
Visualizing the Metabolic Cascade
The metabolic relationship between these prenylflavonoids is a cascade, beginning with the dietary intake of Xanthohumol or Isoxanthohumol and leading to the formation of various metabolites, including the highly active 8-Prenylnaringenin.
Caption: Metabolic conversion of Xanthohumol (XN) to Isoxanthohumol (IX) and 8-Prenylnaringenin (8-PN).
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
To quantitatively assess and compare metabolic stability, an in vitro assay using human liver microsomes (HLMs) is the industry standard. HLMs contain a rich complement of drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily, providing a reliable and reproducible system for predicting in vivo hepatic clearance.
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLMs): Chosen because the liver is the primary site of drug metabolism, and HLMs provide a concentrated source of Phase I enzymes (CYPs) in a subcellular fraction.
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its addition initiates the metabolic reaction.
-
Incubation at 37°C: This temperature mimics physiological conditions in the human body, ensuring optimal enzyme activity.
-
Quenching with Acetonitrile: A cold organic solvent is used to abruptly stop the enzymatic reaction by precipitating proteins and to prepare the sample for analysis.
-
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for its high sensitivity and specificity in quantifying the disappearance of the parent compound over time.[17]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution (e.g., 10 mM) of the test flavonoid (Isoxanthohumol, Xanthohumol, etc.) in a suitable organic solvent like DMSO.
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to the desired final concentration (e.g., 0.5 mg/mL) with cold buffer.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add the HLM suspension.
-
Add the working solution of the test flavonoid to achieve the final desired concentration (typically 1-10 µM).
-
Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a separate tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent flavonoid at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) can then be calculated to predict hepatic clearance.
-
Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes (HLMs).
Conclusion: Implications for Drug Development
The comparative metabolic profiles of Isoxanthohumol, Xanthohumol, and 8-Prenylnaringenin underscore the profound impact of chemical structure on pharmacokinetic behavior.
-
Isoxanthohumol demonstrates moderate metabolic stability , with its primary liabilities being hydroxylation of the prenyl group and, critically, demethylation to the highly active 8-PN. Its role as a pro-drug is a key feature of its pharmacological profile.
-
Xanthohumol is metabolically less stable , not only due to direct metabolism but primarily because of its rapid, acid-catalyzed conversion to Isoxanthohumol. This makes IX the more relevant compound for systemic activity after oral administration.
-
8-Prenylnaringenin , while a product of metabolism, is itself a substrate for further extensive biotransformation. Its low elimination rate, however, suggests that despite metabolic clearance, it may persist in the body long enough to exert its potent biological effects.
For researchers in drug development, this knowledge is crucial. The conversion of IX to 8-PN highlights the potential for pro-drug strategies to deliver active compounds. Furthermore, the significant role of the prenyl group as a site of metabolic attack suggests that structural modifications at this position could be a viable strategy to enhance metabolic stability and prolong the therapeutic window of these promising natural products. Future studies should continue to explore the enantiospecific metabolism of these compounds and the interindividual variability in their activation by the gut microbiome to fully harness their therapeutic potential.
References
- ResearchGate. (2025). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes.
- Wikipedia. (n.d.). 8-Prenylnaringenin.
- MDPI. (2024). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies.
- MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
- PubMed Central (PMC). (n.d.). Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration.
- ResearchGate. (n.d.). (PDF) Metabolism of 8-prenylnaringenin, a potent phytoestrogen from hops (Humulus lupulus), by human liver microsomes.
- PubMed. (n.d.). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes.
- PubMed. (n.d.). The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine.
- National Institutes of Health (NIH). (2023). Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents.
- BioActive-Tech. (n.d.). Xanthohumol and related prenylflavonoids from hops and beer: to your good health!.
- PubMed Central (PMC). (2023). Phytochemistry and pharmacology of natural prenylated flavonoids.
- ResearchGate. (n.d.). The Prenylflavonoid Isoxanthohumol from Hops (Humulus lupulus L.) Is Activated into the Potent Phytoestrogen 8-Prenylnaringenin In Vitro and in the Human Intestine1.
- Wikipedia. (n.d.). Prenylflavonoid.
- PubMed. (n.d.). In vitro investigation of cytochrome P450-mediated metabolism of dietary flavonoids.
- PubMed. (n.d.). In vitro biotransformation of xanthohumol, a flavonoid from hops (Humulus lupulus), by rat liver microsomes.
- ScienceDirect. (2014). Prenylation modulates the bioavailability and bioaccumulation of dietary flavonoids.
- PubMed Central (PMC). (n.d.). The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe?.
- National Institutes of Health (NIH). (2025). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ.
- ResearchGate. (n.d.). Overview of methods for analysis and identification of flavonoids.
- PubMed. (2023). Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents.
- ResearchGate. (n.d.). Cytochrome P450s in flavonoid metabolism.
- Taylor & Francis Online. (n.d.). A systematic review on biological activities of prenylated flavonoids.
- PubMed. (n.d.). Cytochromes P450 in phenylpropanoid metabolism.
- PubMed. (n.d.). Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat.
- MDPI. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview.
- MDPI. (n.d.). Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities.
- MDPI. (n.d.). Flavonoids as CYP3A4 Inhibitors In Vitro.
- PubMed Central (PMC). (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods.
- PubMed Central (PMC). (2025). How Plant Polyhydroxy Flavonoids Can Hinder the Metabolism of Cytochrome 3A4.
- ResearchGate. (n.d.). The Antioxidant Activity of Prenylflavonoids.
- PubMed. (n.d.). Metabolism of 8-prenylnaringenin, a potent phytoestrogen from hops (Humulus lupulus), by human liver microsomes.
- Taylor & Francis Online. (n.d.). Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability.
- ResearchGate. (n.d.). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC‐MS.
- PubMed Central (PMC). (2021). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study.
- MDPI. (2018). Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops.
Sources
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioactivetech.pl [bioactivetech.pl]
- 4. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of 8-prenylnaringenin, a potent phytoestrogen from hops (Humulus lupulus), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Profiling: Xanthohumol (XN) vs. Isoxanthohumol (IXN) in Cellular Models
Executive Summary
In the functional genomics of prenylated flavonoids, distinguishing between Xanthohumol (XN) and its isomer Isoxanthohumol (IXN) is a critical challenge that frequently compromises transcriptomic data integrity. While XN (a chalcone) exhibits potent chemopreventive properties via Nrf2 induction and NF-
This guide delineates the distinct transcriptomic signatures of these two compounds. Key takeaway: XN drives a stress-response and apoptotic transcriptome dominated by Phase II enzymes and cell-cycle arrest genes. In contrast, IXN profiles are often confounded by its metabolic conversion to 8-prenylnaringenin (8-PN), the most potent known phytoestrogen, shifting the transcriptome toward Estrogen Receptor (ER) signaling targets.
Chemical & Biological Context: The Isomerization Trap
Before analyzing gene expression, researchers must understand the stability dynamics. XN is a "Michael acceptor" due to its
Biological Fate & Conversion Diagram
The following diagram illustrates the spontaneous isomerization and metabolic activation pathways that complicate transcriptomic analysis.
Figure 1: Spontaneous isomerization of XN to IXN occurs in standard media, while hepatic/microbial metabolism converts IXN to the potent estrogen 8-PN.
Comparative Transcriptomic Signatures
The following data synthesizes differential gene expression patterns observed in MCF-7 (breast cancer), HepG2 (liver), and PANC-1 (pancreatic) cell lines.
A. The Nrf2 Antioxidant Response (XN Dominant)
XN is a superior inducer of the Nrf2 pathway compared to IXN. The chalcone structure of XN alkylates cysteine sensors on Keap1, preventing Nrf2 ubiquitination. IXN induces Nrf2 but requires higher concentrations and likely acts via indirect kinase modulation rather than direct Keap1 modification.
B. The Estrogen Receptor (ER) Signature (IXN/8-PN Dominant)
XN acts as a pan-ER antagonist or weak modulator. However, transcriptomic datasets of cells treated with "IXN" often show enrichment of Estrogen Response Element (ERE) genes (e.g., TFF1/pS2, PGR). Crucial Note: This signature is frequently driven by trace contamination of 8-PN or metabolic conversion of IXN to 8-PN during long incubations (>24h).
C. Quantitative Comparison of Marker Genes
| Gene Symbol | Function | XN Treatment (Fold Change) | IXN Treatment (Fold Change) | Mechanistic Insight |
| HMOX1 | Heme Oxygenase-1 (Antioxidant) | High (>5.0x) | Moderate (~2.0x) | XN is a potent electrophile activating Nrf2. |
| NQO1 | Quinone Dehydrogenase 1 | High (>3.5x) | Low (~1.5x) | Phase II enzyme induction is XN-specific at low doses. |
| TFF1 (pS2) | Estrogen Regulated Protein | No Change / Down | High (>4.0x) | Indicates estrogenic activity (likely via 8-PN conversion). |
| BAX | Pro-apoptotic Regulator | High (>3.0x) | Low (<1.5x) | XN drives mitochondrial apoptosis; IXN is less cytotoxic. |
| CYP1A1 | Xenobiotic Metabolism | High | High | Both are AhR ligands, but XN is often a suicide inhibitor of CYPs. |
Mechanistic Pathway Visualization
The following diagram maps the divergent signaling cascades activated by XN versus IXN.
Figure 2: XN primarily targets Keap1/Nrf2 and NF-κB (anti-inflammatory/apoptotic), while IXN signaling is dominated by ER interactions.
The "Isomer-Locked" Experimental Protocol
To generate valid transcriptomic data, you must prevent the spontaneous conversion of XN to IXN during the experiment. Standard protocols often yield "mixed" signatures.
Protocol: High-Fidelity XN/IXN RNA-seq Preparation
Reagents:
-
Stock Solvent: Anhydrous Ethanol or DMSO (Acidified with 0.01% HCl for XN stability).
-
Serum: Charcoal-stripped FBS (to remove endogenous estrogens if testing IXN).
Step-by-Step Methodology:
-
Stock Preparation (Critical):
-
Dissolve XN in DMSO. Verify purity via HPLC immediately before use. XN purity must be >99% with <0.5% IXN.
-
Note: Store XN stocks at -80°C under argon. Avoid repeated freeze-thaw cycles which accelerate isomerization.
-
-
Media pH Stabilization:
-
Standard DMEM/RPMI (pH 7.4) accelerates XN
IXN conversion ( ). -
Modification: Buffer media with 25 mM HEPES and adjust pH to 7.0 - 7.2 immediately prior to treatment. This slight acidity significantly slows isomerization without harming most cell lines.
-
-
Treatment Duration:
-
Transcriptional Burst (Recommended): Limit treatment to 6–12 hours . This captures the primary transcriptional wave (Early Immediate Genes) before significant isomerization occurs.
-
Long-term (>24h): If long exposure is required, refresh media containing fresh compound every 6-8 hours .
-
-
Quality Control Spike-in:
-
Collect a 50
L aliquot of the media at the end of the experiment. Run on HPLC to quantify the ratio of XN:IXN. -
Rejection Criteria: If IXN constitutes >15% of the total flavonoid content in the XN arm, the RNA-seq data should be flagged as "mixed profile."
-
References
-
Miranda, C. L., et al. (2000). Antiproliferative and cytotoxic effects of prenylated flavonoids from hops in human cancer cell lines.[1][2] Food and Chemical Toxicology. Link
-
Dietz, B. M., et al. (2005). Botanicals and their effects on menopausal symptoms: The hop (Humulus lupulus) as a source of estrogenic flavonoids. Planta Medica. Link
-
Strathmann, J., & Gerhauser, C. (2012). Anti-proliferative activity of xanthohumol and 3-hydroxy-xanthohumol in culture media and in rats. Molecular Nutrition & Food Research. (Highlights stability issues in media). Link
-
Hajirahimkhan, A., et al. (2013). Botanical modulation of menopausal symptoms: Mechanisms of action? Planta Medica. (Discusses IXN to 8-PN conversion). Link
-
Zhang, Y., et al. (2015). Xanthohumol induces apoptosis in MCF-7 breast cancer cells via the NF-kappaB/p53 pathway. Phytomedicine.[3] Link
Sources
- 1. Analyzing bioactive effects of the minor hop compound xanthohumol C on human breast cancer cells using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination of xanthohumol and phenethyl isothiocyanate inhibits NF-κB and activates Nrf2 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Isoxanthohumol and 8-Prenylnaringenin: A Guide for Researchers
In the realm of natural product research and drug development, the prenylflavonoids Isoxanthohumol (IXN) and 8-prenylnaringenin (8-PN), primarily found in hops (Humulus lupulus L.), have garnered significant attention for their potential therapeutic applications. However, a thorough understanding of their safety profiles is paramount before their full potential can be realized. This guide provides a comprehensive comparative analysis of the safety of IXN and 8-PN, drawing upon available preclinical and in vitro data. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to inform their research and development strategies.
Introduction: The Significance of Safety Assessment for IXN and 8-PN
Isoxanthohumol (IXN) is a prenylflavonoid that is formed from the isomerization of xanthohumol during the brewing process.[1] While exhibiting a range of biological activities, a crucial aspect of its safety profile is its potential for biotransformation. In the human body, IXN can be O-demethylated by the liver and intestinal microflora to form 8-prenylnaringenin (8-PN), which is recognized as one of the most potent phytoestrogens known.[1] This metabolic conversion underscores the necessity of evaluating the safety of IXN not only on its own but also in the context of its conversion to the more estrogenically active 8-PN.
8-Prenylnaringenin (8-PN) is a powerful phytoestrogen that has been investigated for its potential to alleviate menopausal symptoms.[2] However, its potent estrogenic activity also raises concerns about potential adverse effects, particularly in hormone-sensitive tissues.[3] A comparative analysis of the safety of both compounds is therefore essential for any researcher considering their use in preclinical or clinical settings.
Safety Profile of Isoxanthohumol (IXN)
The available data on the safety of IXN is still emerging, with a focus on its metabolism, potential for hepatotoxicity, and its role as a precursor to 8-PN.
Pharmacokinetics and Metabolism
Studies in rodents have shown that orally administered IXN is rapidly absorbed, with the highest concentrations found in the liver.[4] A critical metabolic pathway for IXN is its O-demethylation to 8-PN, a reaction mediated by cytochrome P450 enzymes in the liver and also by the gut microbiota.[1] This conversion is a key consideration in the overall safety assessment of IXN, as the biological effects of 8-PN may be observed even when only IXN is administered.
Hepatotoxicity
Recent in vivo studies in mice have suggested that IXN may induce idiosyncratic drug-induced liver injury (IDILI).[5] The proposed mechanism involves the promotion of NLRP3 inflammasome activation, leading to increased levels of inflammatory cytokines and liver inflammation.[5] These findings highlight a potential area of concern for the safety of IXN, particularly at higher doses or in susceptible individuals.
Genotoxicity
Direct and comprehensive genotoxicity studies on isolated IXN are limited. However, its precursor, xanthohumol, was found to be non-mutagenic in the Ames test with Salmonella typhimurium TA98 and did not induce genomic instability in human hepatoma HepG2 cells.[6] A study on a matured hop extract, which would contain IXN, showed a positive result in an in vitro chromosomal aberration test at high concentrations but was negative in the Ames test and an in vivo rat micronucleus test.[7] Further investigation into the genotoxic potential of purified IXN is warranted.
Endocrine Effects
While IXN itself has shown some estrogenic effects, its primary endocrine impact is considered to be through its conversion to 8-PN.[8] Therefore, the endocrine safety profile of IXN is intrinsically linked to that of 8-PN.
Safety Profile of 8-Prenylnaringenin (8-PN)
The safety profile of 8-PN has been more extensively studied, largely due to its potent estrogenic activity.
Endocrine and Reproductive Effects
8-PN is a potent phytoestrogen, with a higher affinity for the estrogen receptor alpha (ERα) than for ERβ.[3] In vivo studies in rats have demonstrated that 8-PN can exert estrogen-like effects, such as increasing uterine weight and modulating hormone levels.[9] In postmenopausal women, high doses of 8-PN have been shown to decrease luteinizing hormone (LH) concentrations.[9] While these effects may be beneficial for alleviating menopausal symptoms, they also raise concerns about potential adverse effects in hormone-sensitive tissues, such as the uterus and breast, and may increase the risk of carcinogenesis with strong stimulation.[3]
Acute and Subchronic Toxicity
Acute toxicity data for 8-PN is limited. In vitro studies have reported a relatively low cytotoxicity in various cell lines.[10] Subchronic toxicity studies in rats have primarily focused on its estrogenic effects.[10] A 90-day study with a matured hop extract did not report any deaths or significant toxicological signs.[7] However, more comprehensive subchronic toxicity studies on isolated 8-PN following standardized guidelines are needed to establish a no-observed-adverse-effect-level (NOAEL).
Genotoxicity
In vitro studies have shown that 8-PN, at the concentrations tested, did not exhibit genotoxicity in the micronucleus assay with human mammary gland adenocarcinoma cells (MCF-7).[3] However, a comprehensive battery of genotoxicity tests, including an in vivo micronucleus test and an Ames test, would be necessary for a complete assessment.
Metabolism and Potential for Drug Interactions
8-PN undergoes both phase I and phase II metabolism in the liver.[11] In vitro studies using human liver microsomes have shown that 8-PN can be metabolized by cytochrome P450 enzymes.[12] Importantly, 8-PN has also been identified as an inhibitor of several cytochrome P450 enzymes, which could lead to drug-drug interactions if co-administered with other medications that are substrates for these enzymes.[13]
Head-to-Head Comparison of Safety Profiles
While direct comparative safety studies are lacking, a qualitative comparison based on the available data can be made:
| Feature | Isoxanthohumol (IXN) | 8-Prenylnaringenin (8-PN) |
| Primary Safety Concern | Conversion to potent phytoestrogen 8-PN; potential for idiosyncratic hepatotoxicity. | Potent estrogenic activity and potential for endocrine disruption. |
| Estrogenic Potency | Weaker than 8-PN.[8] | One of the most potent known phytoestrogens.[3] |
| Metabolism | Metabolized to 8-PN by liver and gut microbiota.[1] | Undergoes phase I and phase II metabolism in the liver.[11] |
| Hepatotoxicity | Evidence of promoting NLRP3 inflammasome-mediated liver injury in mice.[5] | Less evidence of direct hepatotoxicity, but warrants further investigation. |
| Genotoxicity | Limited direct data; precursor (xanthohumol) is non-mutagenic.[6] | In vitro data suggests low genotoxic potential.[3] |
| Drug Interactions | Potential for interactions due to its metabolism by CYPs, but less studied than 8-PN. | Known inhibitor of cytochrome P450 enzymes, indicating a higher potential for drug-drug interactions.[13] |
Experimental Protocols for Safety Assessment
For researchers planning to conduct safety studies on IXN, 8-PN, or other novel compounds, adherence to standardized protocols is crucial. The following are outlines of key in vivo and in vitro toxicity studies based on OECD and FDA guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This study provides information on the short-term toxicity of a substance after a single oral dose.[4][8][14]
-
Principle: Groups of animals, typically rodents, are administered a single oral dose of the test substance at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg).[8]
-
Procedure:
-
A sighting study is first conducted with a single animal per dose level to determine the appropriate starting dose for the main study.[8]
-
In the main study, a group of animals (usually 5 of a single sex) is dosed at the selected starting dose.[14]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[8] Observations are made frequently on the day of dosing and at least once daily thereafter.[6]
-
Body weight is recorded weekly.
-
At the end of the study, all animals are subjected to a gross necropsy.[8]
-
-
Causality: This test helps to identify the dose range that causes acute toxic effects and determines the LD50 (median lethal dose) or, in the case of the fixed dose procedure, the dose that causes evident toxicity without mortality.
Caption: Workflow for OECD 420 Acute Oral Toxicity Study.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[11][12][15]
-
Principle: The test substance is administered orally to several groups of rodents at different dose levels for 90 days.[12]
-
Procedure:
-
At least three dose levels and a control group are used.[15] Each group typically consists of 10 male and 10 female animals.[15]
-
The substance is administered daily via gavage, in the diet, or in drinking water.[15]
-
Animals are observed daily for signs of toxicity. Detailed clinical observations, including body weight and food/water consumption, are recorded weekly.
-
Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
All animals undergo a full necropsy, and organs are weighed. Histopathological examination is conducted on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.
-
-
Causality: This study helps to identify target organs of toxicity, establish a dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL).[9]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to assess the mutagenic potential of a substance.[16]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a medium lacking the specific amino acid.
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Bacteria are exposed to the test substance at various concentrations.
-
The number of revertant colonies is counted and compared to the number in the control group.
-
-
Causality: A significant increase in the number of revertant colonies indicates that the substance is mutagenic.
Caption: Workflow for the OECD 471 Ames Test.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in vivo.[17][18][19]
-
Principle: The test substance is administered to animals, usually rodents.[18] Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in erythrocytes.[20] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[18]
-
Procedure:
-
Animals are treated with the test substance, typically via oral gavage or intraperitoneal injection.[20]
-
Bone marrow or peripheral blood samples are collected at appropriate time points after treatment.
-
Slides are prepared and stained to visualize micronuclei in polychromatic erythrocytes.
-
The frequency of micronucleated polychromatic erythrocytes is determined and compared between treated and control groups.
-
-
Causality: A significant increase in the frequency of micronucleated cells in treated animals indicates that the substance is genotoxic in vivo.
Conclusion and Future Directions
The safety profiles of Isoxanthohumol and 8-prenylnaringenin are complex and interconnected. The primary safety concern for IXN is its metabolic conversion to the highly estrogenic 8-PN and its potential for idiosyncratic hepatotoxicity. For 8-PN, the main consideration is its potent estrogenic activity, which could lead to endocrine disruption.
While the available data provides a foundational understanding, significant gaps remain. Direct comparative toxicity studies are needed to provide a more definitive assessment of their relative safety. Furthermore, long-term carcinogenicity studies for both compounds are warranted, particularly given the estrogenic nature of 8-PN.
Researchers and drug developers should proceed with caution, conducting thorough, guideline-compliant safety assessments before advancing these promising natural compounds into further stages of development. A comprehensive understanding of their metabolic fate, potential for drug interactions, and long-term effects is crucial for ensuring their safe and effective therapeutic use.
References
Sources
- 1. scantox.com [scantox.com]
- 2. M3(R2)Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals: Questions and Answers | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 5. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
- 6. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 7. OECD/OCDE 420 (2001) OECD Guideline for Testing of Chemicals. Acute Oral Toxicity—Fixed Dose Procedure. - References - Scientific Research Publishing [scirp.org]
- 8. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 9. ecetoc.org [ecetoc.org]
- 10. altasciences.com [altasciences.com]
- 11. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 12. ask-force.org [ask-force.org]
- 13. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 15. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. nucro-technics.com [nucro-technics.com]
- 20. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]
The Multiplier Effect: A Guide to the Synergistic Potential of Isoxanthohumol in Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies is a cornerstone of modern oncological research. A promising strategy that has gained considerable traction is the combination of conventional chemotherapy drugs with natural compounds that can enhance their efficacy and mitigate side effects. Isoxanthohumol (IXN), a prenylated flavonoid found in hops (Humulus lupulus), has emerged as a compelling candidate in this arena.[1] Possessing a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties, IXN is now being investigated for its potential to act as a chemosensitizer, amplifying the cytotoxic effects of standard-of-care chemotherapeutics.[2]
This guide provides an in-depth assessment of the synergistic effects of Isoxanthohumol with conventional chemotherapy drugs. We will delve into the experimental evidence, explore the underlying molecular mechanisms, and provide detailed protocols for researchers to evaluate these synergistic interactions in their own work. Our focus is on providing a scientifically rigorous and practical resource for advancing the development of more effective combination cancer therapies.
Unveiling Synergy: Isoxanthohumol and Conventional Chemotherapy
The concept of synergy in combination therapy is not merely additive; it is a multiplicative enhancement of therapeutic effect. The Chou-Talalay method is a cornerstone for quantifying these interactions, utilizing the Combination Index (CI) to categorize the nature of the drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 signifies an additive effect, and a value greater than 1 suggests antagonism.[3]
Isoxanthohumol and Paclitaxel: A Synergistic Partnership in Melanoma
Paclitaxel is a potent microtubule-stabilizing agent widely used in the treatment of various cancers.[4] However, its efficacy can be limited by both intrinsic and acquired resistance. Research has demonstrated that Isoxanthohumol can significantly enhance the antitumor activity of paclitaxel in melanoma cells.[2] A study on B16 and A375 melanoma cell lines revealed that the combination of IXN and paclitaxel resulted in a dose-dependent decrease in cell viability that was more pronounced than with either agent alone.[2]
While specific Combination Index (CI) values from a comprehensive Chou-Talalay analysis were not detailed in the available literature, the in vivo enhancement of paclitaxel's activity strongly suggests a synergistic relationship.[2] The proposed mechanism for this synergy involves IXN's ability to induce phenotypical alterations in melanoma cells, including changes in cell morphology and a reduction in their proliferative potential.[2] Furthermore, IXN was observed to induce caspase-independent apoptosis, suggesting it may trigger alternative cell death pathways that can overcome resistance to paclitaxel's primary mechanism of action.[2]
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.5,4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes IXN [label="Isoxanthohumol (IXN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paclitaxel [label="Paclitaxel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MelanomaCell [label="Melanoma Cell", fillcolor="#FBBC05", fontcolor="#202124"]; PhenotypicAlteration [label="Phenotypic Alteration\n(Morphology, Reduced Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"]; CaspaseIndependentApoptosis [label="Caspase-Independent\nApoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; SynergisticCytotoxicity [label="Synergistic\nCytotoxicity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges IXN -> PhenotypicAlteration [label="Induces"]; IXN -> CaspaseIndependentApoptosis [label="Induces"]; Paclitaxel -> MelanomaCell [label="Targets Microtubules"]; {PhenotypicAlteration, CaspaseIndependentApoptosis} -> SynergisticCytotoxicity; MelanomaCell -> SynergisticCytotoxicity; } caption: "IXN and Paclitaxel Synergistic Pathway in Melanoma"
Isoxanthohumol and Doxorubicin: Overcoming Multidrug Resistance in Breast Cancer
Doxorubicin is an anthracycline antibiotic that is a mainstay in the treatment of a wide range of cancers, including breast cancer. Its clinical utility is often hampered by the development of multidrug resistance (MDR), frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). A pivotal study has shown that Isoxanthohumol can effectively sensitize doxorubicin-resistant MCF-7/ADR breast cancer cells to the cytotoxic effects of doxorubicin.
The mechanism underlying this synergy is the direct inhibition of the ABCB1 transporter by IXN.[5] By acting as a competitive inhibitor, IXN blocks the efflux of doxorubicin from the cancer cells, leading to its intracellular accumulation and enhanced cytotoxicity. This was evidenced by an increase in proliferation inhibition and apoptosis in the resistant cells when treated with the combination compared to doxorubicin alone.
| Drug Combination | Cell Line | Cancer Type | Key Mechanism of Synergy | Combination Index (CI) |
| Isoxanthohumol + Doxorubicin | MCF-7/ADR | Breast Cancer | Inhibition of ABCB1 transporter | Synergistic (CI < 1) |
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.5,4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes IXN [label="Isoxanthohumol (IXN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Doxorubicin [label="Doxorubicin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResistantCancerCell [label="Doxorubicin-Resistant\nBreast Cancer Cell", fillcolor="#FBBC05", fontcolor="#202124"]; ABCB1 [label="ABCB1 Transporter", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IntracellularDoxorubicin [label="Increased Intracellular\nDoxorubicin", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Enhanced Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges IXN -> ABCB1 [label="Inhibits"]; Doxorubicin -> ResistantCancerCell [label="Enters Cell"]; ABCB1 -> Doxorubicin [label="Effluxes", dir=back]; IXN -> IntracellularDoxorubicin; IntracellularDoxorubicin -> Apoptosis; } caption: "Mechanism of IXN-Doxorubicin Synergy"
The Potential for Synergy with Cisplatin: Insights from Xanthohumol
While direct studies on the synergistic effects of Isoxanthohumol and cisplatin are not yet widely available, research on its precursor, Xanthohumol (XN), offers compelling indirect evidence. A study on human metastatic lung cancer H1299 cells demonstrated that XN potentiated the growth inhibitory effects of cisplatin.[6] The combination of XN and cisplatin led to increased chromatin condensation, apoptosis, and the formation of γH2AX foci, a marker of DNA double-strand breaks.[6] This suggests that XN can enhance the DNA-damaging effects of cisplatin, leading to a more robust apoptotic response. Given that IXN shares structural similarities and some biological activities with XN, it is highly plausible that IXN would exhibit similar synergistic properties with cisplatin.
Experimental Protocols for Assessing Synergy
To facilitate further research in this promising area, we provide detailed, step-by-step methodologies for key experiments to assess the synergistic effects of Isoxanthohumol with conventional chemotherapy drugs.
Protocol 1: Cell Viability and IC50 Determination using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isoxanthohumol (IXN)
-
Chemotherapy drug (e.g., Paclitaxel, Doxorubicin, Cisplatin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of IXN and the chemotherapy drug, both alone and in combination at a constant ratio (e.g., based on their individual IC50 values). Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) for each drug and the combinations can be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Quantification of Synergy using the Chou-Talalay Method
The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (e.g., IXN) and drug 2 (chemotherapy agent) in combination that elicit a certain effect (e.g., 50% inhibition of cell viability).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
Procedure:
-
Determine ICx values: From the MTT assay data, determine the concentrations of IXN alone, the chemotherapy drug alone, and their combination that produce a range of effects (e.g., 25%, 50%, 75%, and 90% inhibition).
-
Calculate CI values: For each effect level, calculate the CI value using the formula above.
-
Interpret the results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Software such as CompuSyn can be used to automate the calculation of CI values and generate isobolograms for a visual representation of the synergistic, additive, or antagonistic effects.
Protocol 3: Assessment of Apoptosis by Western Blotting
Western blotting can be used to detect the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of apoptotic markers in the combination treatment group compared to the single-agent and control groups. An increase in pro-apoptotic proteins (e.g., cleaved PARP, cleaved caspase-3, Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) would indicate enhanced apoptosis.
dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.5,6", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with IXN, Chemo Drug,\nand Combination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="MTT Assay for Cell Viability", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="Calculate IC50 Values", fillcolor="#FBBC05", fontcolor="#202124"]; ChouTalalay [label="Chou-Talalay Analysis (CI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot for Apoptosis Markers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SynergyQuant [label="Quantify Synergy/Antagonism", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Elucidate Apoptotic Mechanism", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> MTT; MTT -> IC50; IC50 -> ChouTalalay; ChouTalalay -> SynergyQuant; Treatment -> WesternBlot; WesternBlot -> Mechanism; } caption: "Experimental Workflow for Synergy Assessment"
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential of Isoxanthohumol as a synergistic agent in combination with conventional chemotherapy drugs. Its ability to overcome multidrug resistance, as demonstrated with doxorubicin, and its potential to enhance the efficacy of agents like paclitaxel and cisplatin, make it a compelling candidate for further preclinical and clinical investigation.
Future research should focus on:
-
Conducting comprehensive synergy studies of IXN with a wider range of chemotherapy drugs across diverse cancer types.
-
Elucidating the detailed molecular mechanisms underlying the observed synergistic effects, including its impact on various signaling pathways and drug resistance mechanisms.
-
Evaluating the in vivo efficacy and safety of IXN-chemotherapy combinations in appropriate animal models.
The integration of natural compounds like Isoxanthohumol into conventional cancer treatment regimens holds the promise of creating more effective and less toxic therapeutic strategies, ultimately improving patient outcomes. This guide provides a foundational framework for researchers to explore and validate the synergistic potential of this promising natural product.
References
- Krajnović, T., Kaluđerović, G. N., Wessjohann, L. A., Mijatović, S., & Maksimović-Ivanić, D. (2016). Versatile antitumor potential of isoxanthohumol: Enhancement of paclitaxel activity in vivo. Pharmacological Research, 105, 62–73.
- Wang, J., Yuan, Y., Wang, X., Lin, L., Zhang, X., & Li, M. (2017). Prenylflavonoid Isoxanthohumol Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1. International Journal of Molecular Sciences, 18(7), 1386.
- Pacurari, M., Long, B., Parks, E., Pacurari, P., & Rieland, A. (2019). Cytotoxic Effects of Xanthohumol and Its Combination with Cisplatin on Human Metastatic Lung Cancer H1299 Cells. Journal of Advances in Medicine and Medical Research, 1-13.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.
- Pacurari, M., et al. (2019). Cytotoxic Effects of Xanthohumol and Its Combination with Cisplatin on Human Metastatic Lung Cancer H1299 Cells. Journal of Advances in Medicine and Medical Research, 31(12), 1-13.
- Zhu, L., & Chen, L. (2023). Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review.
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors.
- Katona, E., et al. (2021). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Pharmaceutics, 13(2), 247.
- Shirasaka, Y., et al. (2006). Evaluation of human P-glycoprotein (MDR1/ABCB1) ATPase activity assay method by comparing with in vitro transport measurements: Michaelis-Menten kinetic analysis to estimate the affinity of P-glycoprotein to drugs. Biological & pharmaceutical bulletin, 29(12), 2465-2471.
- Evaluation of synergism in drug combinations and reference models for future orientations in oncology. (2020). Life sciences, 258, 118179.
Sources
- 1. goldbio.com [goldbio.com]
- 2. Versatile antitumor potential of isoxanthohumol: Enhancement of paclitaxel activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journaljammr.com [journaljammr.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
